Research reveals gamma-mangostin's potential through various mechanistic studies. Key experimental data is summarized in the table below, followed by detailed protocols.
| Biological Activity / Property | Experimental Findings / Quantitative Data | Test System / Model |
|---|---|---|
| Anticancer (Cell Migration Inhibition) | IC₅₀: 25 µM; Significantly suppressed cell migration at 10 µM in 24 hours [1]. | MDA-MB-231 triple-negative breast cancer (TNBC) cells [1]. |
| CXCR4 Gene Downregulation | Downregulated key migration-associated genes (CXCR4, Farp, LPHN2) upon treatment [1]. | MDA-MB-231 cells; gene expression analysis via qRT-PCR [1]. |
| Reactive Oxygen Species (ROS) Induction | Increased cellular ROS generation, contributing to inhibition of cancer cell migration [1]. | MDA-MB-231 cells; flow cytometry for ROS measurement [1]. |
| 5-HT2A Receptor Antagonism | IC₅₀: 0.32 µM (rat coronary artery); Inhibited [³H] spiperone binding with IC₅₀: 3.5 nM [2]. | Rat aortic myocytes and coronary artery [2]. |
| Transthyretin (TTR) Amyloidogenesis Inhibition | EC₅₀: 7.0 µM; binds to thyroxine (T4)-binding sites, stabilizing TTR tetramer [3]. | V30M mutated TTR (in vitro); X-ray crystallography [3]. |
For researchers looking to replicate or design related studies, here are the methodologies from key investigations:
Cell Viability Assay (CCK-8 Assay) [1]:
Migration Assay (Wound Healing Assay) [1]:
Gene Expression Analysis (qRT-PCR) [1]:
Molecular Docking (In Silico Study) [1]:
The following diagram illustrates the multi-target mechanisms of this compound as identified in preclinical research, showing its potential in therapeutic applications.
Garcinia mangostana L., commonly known as mangosteen, is a tropical evergreen tree indigenous to Southeast Asia, renowned for its distinctive flavor and remarkable medicinal properties. Belonging to the Clusiaceae family, mangosteen has earned the epithet "queen of fruits" due to its unique sweet-tart flavor profile and extensive pharmacological potential [1] [2]. While the juicy, white arils of the fruit are prized for consumption, scientific interest has predominantly focused on the pericarp (rind), which contains the highest concentration of bioactive compounds and has been traditionally used in Southeast Asian medicine to treat skin infections, wounds, diarrhea, dysentery, and various inflammatory conditions [1] [3]. The tree itself is slow-growing, reaching heights of 6-25 meters, and produces fruit that is approximately 6-8 cm in diameter with a characteristic purple-red hull containing scattered yellow spots [4] [5].
The mangosteen fruit is an all-purpose plant where all components including arils, pericarp, and other anatomical sections are utilized. Anatomically, the fruit consists of approximately 17% external pericarp, 48% internal pericarp, 40% pulp, and 4% cap, with over 60% of the fruit's weight attributed to the pericarp, which is often considered waste biomass despite its rich phytochemical content [1]. This significant proportion of underutilized material presents substantial opportunities for sustainable valorization in pharmaceutical, nutraceutical, and cosmetic applications. The fruit's chemical complexity is exemplified by the presence of up to 160 aromatic compounds in the epicarp and 105 in the endocarp, with at least 68 identified xanthones, among which α-mangostin, β-mangostin, γ-mangostin, garcinone E, and gartanine are the most prominent [1].
Table 1: Key Bioactive Compounds in Garcinia mangostana and Their Distribution
| Compound Class | Specific Compounds | Major Fruit Part | Concentration Range |
|---|---|---|---|
| Xanthones | α-mangostin, β-mangostin, γ-mangostin, garcinone E | Pericarp | α-mangostin: ~69.1% of total xanthones |
| Phenolic Compounds | Phenolic acids, flavonoids, tannins | Pericarp | 10× higher than pulp |
| Anthocyanins | Cyanidin, peonidin derivatives | Pericarp | Varies with maturity |
| Terpenes | Various mono- and sesquiterpenes | Whole fruit | Component of essential oils |
| Other Bioactives | Hydroxycitric acid | Fruit, pericarp | Varies by extraction method |
The medicinal properties of mangosteen have been validated through extensive scientific investigation, demonstrating antioxidant, anti-inflammatory, antimicrobial, anticancer, antidiabetic, neuroprotective, and cardioprotective effects [1] [6]. These diverse biological activities are primarily attributed to the fruit's rich content of isoprenylated xanthones, a class of secondary metabolites with potent pharmacological properties, along with other bioactive components such as phenolic compounds, anthocyanins, flavonoids, and tannins [1] [3]. The pericarp has been reported to exhibit antioxidant activity approximately 20 times higher than that of the fruit's edible flesh and contains 10 times more phenolic compounds, further underscoring its therapeutic value [1].
Xanthones represent the most extensively studied and pharmacologically significant class of compounds in mangosteen, with over 40 different xanthones identified in various parts of the fruit [4]. These compounds feature a distinctive dibenzopyrone molecular scaffold (xanthene-9-one core structure) that serves as the foundation for extensive chemical diversification through prenylation, methylation, hydroxylation, and glycosylation [1] [3]. The structural diversity of xanthones contributes to their varied biological activities and mechanisms of action. Among the numerous xanthones identified, α-mangostin (1,3,6-trihydroxy-7-methoxy-2,8-bis(3-methyl-2-butenyl)-9H-xanthen-9-one) stands out as the most abundant and extensively investigated, constituting approximately 69.1% of the total xanthones in the pericarp [1]. This hydrophobic polyphenol is recognized as the major marker compound for quality standardization of mangosteen extracts and has demonstrated exceptional pharmacological potential across multiple experimental models.
The second most prominent xanthone is γ-mangostin, which along with other significant xanthones such as β-mangostin, garcinone E, and gartanine, contributes to the overall bioactivity profile of mangosteen extracts [1]. These compounds are predominantly concentrated in the pericarp, which contains approximately 70-75% of the fruit's bioactive components [1]. The distribution of xanthones throughout the fruit follows a distinct pattern, with the pericarp serving as the primary repository, while smaller quantities are present in the pulp, seeds, and other anatomical parts. This heterogeneous distribution has significant implications for extraction optimization and resource utilization strategies in industrial applications.
Beyond xanthones, mangosteen contains a diverse array of additional bioactive compounds that contribute to its overall therapeutic potential. Phenolic compounds, including phenolic acids, flavonoids, and procyanidins, are present in significant quantities, particularly in the pericarp, which demonstrates antioxidant activity 20 times higher than the fruit's edible flesh and contains 10 times more phenolic compounds [1]. Anthocyanins, responsible for the characteristic purple-red coloration of the mature rind, include derivatives of cyanidin and peonidin, with concentrations varying throughout fruit development and maturation [2].
Terpenes and terpenoids represent another important class of bioactive compounds in mangosteen, contributing to the fruit's aromatic profile and biological activities. These compounds, along with other phytochemicals such as tannins and phytosterols, exhibit synergistic interactions with xanthones, enhancing the overall pharmacological efficacy of mangosteen extracts [4]. Recent research has also highlighted the significance of hydroxycitric acid (HCA) as an important bioactive component with demonstrated efficacy in inhibiting ferroptosis and ameliorating benign prostatic hyperplasia in murine models [7]. This compound has shown potential for regulating metabolic pathways and addressing conditions related to oxidative stress and cellular proliferation.
Table 2: Quantitative Analysis of Major Xanthones in Mangosteen Pericarp
| Xanthone Compound | Chemical Structure | Relative Abundance | Key Biological Activities |
|---|---|---|---|
| α-Mangostin | 1,3,6-trihydroxy-7-methoxy-2,8-bis(3-methyl-2-butenyl)-9H-xanthen-9-one | ~69.1% (dominant compound) | Antioxidant, anti-inflammatory, anticancer, antimicrobial |
| γ-Mangostin | 1,3,6-trihydroxy-7-methoxy-2,8-di(3-methyl-2-butenyl)-9H-xanthen-9-one | Second most abundant | Anti-inflammatory, neuroprotective, inhibits cyclooxygenase |
| β-Mangostin | 1,6-dihydroxy-3,7-dimethoxy-2,8-bis(3-methyl-2-butenyl)-9H-xanthen-9-one | Significant component | Antioxidant, antimicrobial |
| Garcinone E | 1,6,8-trihydroxy-3,7-di(3-methyl-2-butenyl)-9H-xanthen-9-one | Minor but potent component | Anticancer, antioxidant |
Traditional extraction methods for mangosteen bioactive compounds have primarily relied on solid-liquid extraction using organic solvents such as methanol, ethanol, chloroform, ethyl acetate, acetone, and hexane [1]. These conventional approaches, while straightforward to implement, present several significant limitations including prolonged extraction times, low extraction efficiency, large solvent requirements, and concerns regarding solvent toxicity and environmental impact [1]. Additionally, extracts obtained through these methods often suffer from low purity due to high concentrations of residual solvents, necessitating additional purification steps that increase processing complexity and cost. The thermolabile nature of many xanthones further complicates conventional extraction, as elevated temperatures and extended processing times can lead to compound degradation and diminished bioactivity.
Solvent selection plays a critical role in conventional extraction efficiency, with different solvents exhibiting varying affinities for specific classes of bioactive compounds. Methanol has traditionally been employed for its broad extraction capability, while ethanol is preferred for food and pharmaceutical applications due to its lower toxicity. Steam distillation has also been utilized for isolating essential oil components from mangosteen, though this method is less effective for non-volatile xanthones and phenolic compounds [1]. Despite their limitations, conventional extraction methods continue to be used as benchmark techniques for comparison with emerging technologies, and they remain relevant in resource-limited settings where advanced equipment is unavailable.
In response to the limitations of conventional methods, several advanced extraction technologies have been developed to improve efficiency, sustainability, and selectivity for mangosteen bioactive compounds. These green technologies offer significant advantages including reduced solvent consumption, shorter processing times, higher extraction yields, and enhanced product quality with better preservation of thermolabile compounds [1].
Supercritical fluid extraction (SFE), particularly using carbon dioxide (CO₂) as a non-toxic, non-flammable solvent, has emerged as a highly efficient method for isolating xanthones from mangosteen pericarp. SFE operates at moderate temperatures and allows for precise control of extraction parameters through manipulation of pressure and temperature, enabling selective fractionation of different compound classes [1]. The tunable solvation power of supercritical CO₂ facilitates extraction of non-polar to moderately polar compounds, with the addition of polar modifiers like ethanol enhancing recovery of more hydrophilic constituents.
Microwave-assisted extraction (MAE) utilizes electromagnetic radiation to generate intense internal heating within plant matrices, resulting in rapid cell disruption and enhanced release of intracellular compounds. MAE significantly reduces extraction time and solvent consumption while improving extraction yields compared to conventional methods [1]. The technology is particularly effective for mangosteen pericarp due to its ability to efficiently penetrate the tough, fibrous matrix and facilitate desorption of target compounds.
Ultrasonic-assisted extraction (UAE) employs high-frequency sound waves to generate cavitation bubbles that implode near plant cell walls, creating microscopic channels that enhance solvent penetration and compound diffusion. UAE operates at lower temperatures than MAE, making it especially suitable for thermolabile xanthones, and has demonstrated superior extraction efficiency for α-mangostin compared to conventional maceration [1].
Pressurized liquid extraction (PLE), also known as accelerated solvent extraction, utilizes conventional solvents at elevated temperatures and pressures to maintain them in liquid state above their normal boiling points. This enhances solvent penetration, improves mass transfer rates, and reduces both extraction time and solvent consumption [1]. PLE has shown exceptional efficiency for extracting antioxidant compounds from mangosteen pericarp while minimizing compound degradation.
Table 3: Comparison of Extraction Technologies for Mangosteen Bioactive Compounds
| Extraction Method | Key Advantages | Limitations | Optimal Applications |
|---|---|---|---|
| Supercritical Fluid Extraction (SFE) | Solvent-free residues, tunable selectivity, high purity extracts | High capital cost, limited scalability for polar compounds | High-value xanthones for pharmaceutical applications |
| Microwave-Assisted Extraction (MAE) | Rapid extraction, reduced solvent use, high efficiency | Potential thermal degradation, non-uniform heating | Industrial-scale extraction of thermostable compounds |
| Ultrasonic-Assisted Extraction (UAE) | Low temperature operation, equipment simplicity, energy efficient | Limited scalability, potential free radical formation | Lab-scale extraction of thermolabile compounds |
| Pressurized Liquid Extraction (PLE) | Automated operation, high throughput, excellent reproducibility | High pressure requirements, equipment cost | Standardized extracts for nutraceutical industry |
More recently, natural deep eutectic solvents (NaDES) have emerged as a sustainable alternative to conventional organic solvents. These biodegradable, non-toxic solvent systems typically consist of natural primary metabolites such as choline chloride combined with hydrogen bond donors like organic acids, sugars, or alcohols [1]. NaDES can be tailored to selectively extract specific compound classes while offering improved environmental profiles and enhanced extraction efficiencies for various mangosteen xanthones.
The antioxidant capacity of mangosteen compounds, particularly xanthones, represents one of their most fundamental biological activities. α-Mangostin and related xanthones demonstrate potent free radical scavenging activity against various reactive oxygen species (ROS) including superoxide anions, hydroxyl radicals, and peroxynitrite [8]. The molecular basis for this activity resides in the phenolic structure of xanthones, which facilitates hydrogen atom transfer and single electron transfer mechanisms to neutralize free radicals. Additionally, these compounds upregulate endogenous antioxidant defense systems including glutathione, superoxide dismutase, and catalase, further enhancing cellular protection against oxidative stress [1].
The anti-inflammatory properties of mangosteen compounds operate through multiple interconnected mechanisms, with particular significance in chronic inflammatory conditions. α-Mangostin and γ-mangostin have demonstrated potent inhibition of key inflammatory mediators including nuclear factor kappa B (NF-κB), cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and various pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and IL-6 [3]. The following diagram illustrates the multifaceted anti-inflammatory mechanisms of mangosteen xanthones:
Diagram: Anti-inflammatory mechanisms of mangosteen xanthones showing key molecular targets including NF-κB pathway, COX-2 expression, iNOS production, and pro-inflammatory cytokine secretion.
Mangosteen xanthones exhibit multimodal anticancer activity through various mechanisms that target different stages of cancer development and progression. α-Mangostin, the most extensively studied xanthone, demonstrates potent anti-proliferative effects against numerous cancer cell lines including colon, breast, prostate, and hepatocellular carcinomas [1] [3]. The compound induces cell cycle arrest at various checkpoints (G1/S or G2/M phases) through modulation of cyclin-dependent kinases and their regulatory subunits, effectively halting uncontrolled cellular division [1].
The pro-apoptotic activity of mangosteen compounds represents another crucial anticancer mechanism. α-Mangostin activates both intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways in cancer cells, characterized by caspase activation, poly(ADP-ribose) polymerase (PARP) cleavage, phosphatidylserine externalization, and DNA fragmentation [1]. The compound also targets mitochondria directly, disrupting membrane potential and promoting cytochrome c release, which further amplifies the apoptotic cascade [1]. Additionally, mangosteen xanthones inhibit cancer cell metastasis by suppressing epithelial-mesenchymal transition (EMT) in breast cancer cells and reducing angiogenesis through downregulation of vascular endothelial growth factor (VEGF) and hypoxia-inducible factor (HIF) pathways [1] [7].
Recent research has elucidated the role of mangosteen compounds in regulating ferroptosis, a novel form of regulated cell death characterized by iron-dependent lipid peroxidation. Hydroxycitric acid (HCA) from mangosteen has demonstrated significant inhibition of ferroptosis by activating the Nrf2/GPX4 pathway, thereby ameliorating pathological changes in benign prostatic hyperplasia (BPH) [7]. This mechanism involves reduction of Fe²⁺ and MDA levels while elevating glutathione (GSH) and GPX4 expression, highlighting the multifaceted cell death mechanisms engaged by mangosteen bioactives.
Mangosteen compounds exhibit broad-spectrum antimicrobial activity against various pathogenic bacteria, fungi, and protozoa. The mechanisms underlying these effects include disruption of microbial membrane integrity, inhibition of virulence factor production, and interference with quorum sensing pathways [4]. α-Mangostin has demonstrated particular efficacy against Propionibacterium acnes, the primary etiological agent in acne vulgaris, through inhibition of bacterial growth and inflammation [4] [3]. The compound also shows synergistic effects with conventional antibiotics, potentially reducing required dosages and mitigating antibiotic resistance development.
The antidiabetic properties of mangosteen compounds involve enhancement of insulin sensitivity, inhibition of digestive enzymes (α-glucosidase and α-amylase), and reduction of advanced glycation end-product (AGE) formation [6]. These multi-target effects position mangosteen as a promising complementary approach for managing type 2 diabetes and associated metabolic complications. Similarly, neuroprotective effects have been documented for various xanthones, including protection against glutamate-induced excitotoxicity, inhibition of β-amyloid aggregation, and mitigation of neuroinflammation, suggesting potential applications in neurodegenerative disorders [6].
The cardiovascular benefits of mangosteen compounds include vasorelaxant effects, inhibition of angiotensin-converting enzyme (ACE), reduction of oxidized low-density lipoprotein (LDL) uptake, and anti-atherosclerotic activity through suppression of vascular smooth muscle cell proliferation and migration [1] [6]. These diverse pharmacological activities underscore the therapeutic potential of mangosteen bioactives across multiple disease contexts.
For researchers investigating mangosteen bioactive compounds, standardized extraction and characterization protocols are essential for generating reproducible, comparable results. The following ultrasonic-assisted extraction (UAE) protocol has demonstrated efficacy for xanthone isolation from dried mangosteen pericarp:
For compound characterization, high-performance liquid chromatography (HPLC) coupled with diode array detection (DAD) or mass spectrometry (MS) provides comprehensive phytochemical profiling:
For evaluation of antioxidant activity, the following multi-assay approach provides comprehensive assessment:
For assessment of anti-inflammatory activity in cell cultures:
The following diagram illustrates the experimental workflow for evaluating the biological activities of mangosteen extracts:
Diagram: Comprehensive experimental workflow for extraction, characterization, and bioactivity evaluation of mangosteen compounds, encompassing multiple analytical and biological assessment approaches.
Despite significant advances in understanding the phytochemistry and biological activities of mangosteen, several methodological challenges impede translation from basic research to clinical applications. The poor aqueous solubility of major xanthones, particularly α-mangostin, severely limits their bioavailability and therapeutic efficacy [6]. This challenge has prompted investigation of various formulation strategies including nanoemulsions, liposomes, solid lipid nanoparticles, and cyclodextrin complexes to enhance dissolution profiles and intestinal absorption. Additionally, the complexity of mangosteen's phytochemical composition creates challenges in standardization and quality control, as biological effects often result from synergistic interactions between multiple compounds rather than single constituents.
Future research should prioritize several key areas to advance mangosteen-based drug development:
Advanced Formulation Strategies: Development of novel drug delivery systems to improve bioavailability and target specificity of mangosteen bioactives. This includes exploration of self-nanoemulsifying drug delivery systems (SNEDDS), polymeric nanoparticles, and prodrug approaches to enhance pharmacokinetic profiles [3].
Comprehensive ADMET Studies: Systematic investigation of absorption, distribution, metabolism, excretion, and toxicological properties of mangosteen compounds through advanced in silico, in vitro, and in vivo models. Current knowledge gaps regarding long-term safety and potential drug interactions necessitate more rigorous preclinical assessment [6].
Clinical Validation: Translation of promising preclinical findings through well-designed clinical trials evaluating efficacy, optimal dosing regimens, and safety profiles in human populations. The limited number of human trials represents a significant bottleneck in the development of evidence-based mangosteen therapeutics [6].
Sustainable Sourcing and Valorization: Optimization of cultivation practices, development of efficient biotechnological production methods, and comprehensive utilization of mango sten fruit processing by-products to enhance economic viability and environmental sustainability [1] [8].
Mechanistic Elucidation: Continued investigation of molecular mechanisms underlying the multifaceted biological activities of mangosteen compounds, with particular emphasis on signal transduction pathways, gene expression regulation, and systems-level effects [6] [7].
The integration of multi-omics approaches (genomics, transcriptomics, proteomics, metabolomics) with bioinformatics and network pharmacology represents a promising strategy for comprehensively elucidating the complex mechanisms of action and potential synergistic interactions among mangosteen bioactives. Additionally, exploration of mangosteen compounds in emerging therapeutic areas such as ferroptosis regulation [7], HIF inhibition [9], and nanomaterial synthesis [5] opens new avenues for research and application.
Gamma-mangostin (γ-mangostin) is a prenylated xanthone derivative and a significant bioactive compound found in the pericarp (rind) of the mangosteen fruit (Garcinia mangostana L.) [1] [2]. It is often studied alongside its structural analog, alpha-mangostin (α-mangostin), which is typically the most abundant xanthone in the pericarp [1].
The table below summarizes key identification parameters and quantitative analysis data for this compound.
Table 1: Analytical Characteristics and Quantification of this compound
| Parameter | Specification / Value | Context / Methodology |
|---|---|---|
| Chemical Structure | Xanthone derivative | Tricyclic xanthene-9-one core with prenyl substitutions [1]. |
| Typical Concentration in Pericarp | ~17.86% of total xanthones [1] | Varies with alpha-mangostin (~69.02%) as the major constituent [1]. |
| HPLC Retention Time | 4.707 minutes [3] | Method: C-18 column, PDA detector @ 375 nm, mobile phase Acetonitrile:Water (95:5) with 0.1% H₃PO₄, flow rate 1.0 mL/min [3]. |
| HPLC Correlation Coefficient (R) | 0.999 [3] | Demonstrates excellent linearity in validated analytical methods [3]. |
| Recovery in Validated HPLC | 102.31% [3] | Indicates high accuracy of the analytical method for quantification [3]. |
| Regional Variation (West Java) | 6.01% - 8.28% [3] | Content in crude extract varies by geographic source (e.g., Subang: 6.01%, Bogor: 8.28%) [3]. |
A 2023 study directly compared the mechanisms of this compound and alpha-mangostin in metastatic Triple-Negable Breast Cancer (MDA-MB-231 cells) [4].
Cell Viability (CCK-8 Assay)
Migration Assay (Wound Healing)
Gene Expression Analysis (qRT-PCR)
Reactive Oxygen Species (ROS) Measurement
Molecular Docking
The following diagram illustrates the multi-targeted mechanism of action of this compound against metastatic cancer cells, as revealed by the above experiments.
Mechanisms of this compound's anticancer activity identified in MDA-MB-231 cells.
A 2021 study investigated the protective effect of this compound against glutamate-induced oxidative damage in mouse hippocampal HT22 cells [2].
Cell Viability and Oxidative Stress
Apoptosis Pathway Analysis
The neuroprotective mechanism of this compound against glutamate-induced oxidative stress is a multi-step process, as summarized in the workflow below.
Experimental workflow and protective mechanisms of this compound in HT22 cells.
Efficient extraction and purification are critical for obtaining high-quality this compound for research.
Sequential Solvent Extraction: This method uses solvents of varying polarity to remove impurities before extracting the target xanthones [5] [6]. A typical sequence is:
This cost-effective method achieved a recovery of 73% for alpha-mangostin from pericarp powder [6], and the principle is directly applicable to this compound.
Chromatographic Purification: Following solvent extraction, liquid chromatography is used for high-purity isolation [5]. One study optimized parameters for alpha-mangostin purification to 83.33% purity using a mobile phase of 80% acetonitrile and 20% deionized water at a flow rate of 4 mL/min and a column temperature of 35°C [5]. These conditions provide a strong foundation for developing this compound-specific protocols.
This compound demonstrates promising multifaceted biological activities. However, several challenges must be addressed for its therapeutic development [1]:
While traditional medicine extensively used mangosteen pericarp, modern research has identified and isolated specific compounds like gamma-mangostin. The table below summarizes its key bioactivities and potential therapeutic applications based on recent scientific studies.
| Bioactivity | Observed Effects and Potential Applications | Key Findings and Mechanisms |
|---|---|---|
| Anticancer [1] | Inhibits migration of Triple-Negative Breast Cancer (TNBC) cells. | IC₅₀: 25 μM (cell viability assay). Mechanism: Downregulation of migration-associated genes (CXCR4, Farp, LPHN2); induction of cellular ROS; high-affinity binding to CXCR4 protein predicted in silico. |
| Antiviral [2] | Broad-spectrum activity against enveloped viruses. | Target Viruses: Influenza A, Herpes Simplex Virus (HSV), Hepatitis C, Feline Infectious Peritonitis Virus; preliminary research suggests potential vs. SARS-CoV-2. Mechanism: Inhibits viral entry; disrupts viral replication; modulates host cell signaling; stimulates antiviral cytokine production. |
| Other Activities [3] | Neuroprotective, antioxidant, anti-inflammatory. | Mechanism: Modulates key signaling pathways (e.g., ERK 1/2, MAPK, NF-κB). Considered a promising candidate for managing disorders like Parkinson's disease. |
For researchers aiming to replicate or build upon these findings, here is a detailed breakdown of the key experimental methodologies cited in the studies on this compound's anticancer activity [1].
Cell Viability (Cytotoxicity) Assay
Cell Migration Assay
Gene Expression Analysis
Molecular Docking
The following diagrams illustrate the multifaceted mechanisms by which this compound exerts its anticancer and antiviral effects, as revealed by the cited research.
Diagram summarizing the key molecular and cellular mechanisms underlying this compound's anticancer and antiviral activities.
For this compound to transition from a promising compound to a therapeutic agent, several challenges must be addressed [2].
Future research should prioritize overcoming bioavailability challenges, conducting comprehensive in vivo pharmacokinetic and toxicology studies, and performing mechanistic validation to fully unlock its potential as a novel therapeutic agent.
Gamma-mangostin (γ-mangostin) is a prenylated xanthone derivative predominantly isolated from the pericarp of Garcinia mangostana (mangosteen). This comprehensive technical review examines the multifaceted antioxidant properties and mechanistic pathways of this compound, highlighting its significant potential as a therapeutic agent. Current evidence demonstrates that this compound exhibits potent free radical scavenging activity, reduces reactive oxygen species (ROS) in cellular models, and modulates critical signaling pathways involved in oxidative stress response. Beyond its direct antioxidant capabilities, this compound demonstrates pleiotropic bioactivities including anti-inflammatory, anticancer, antidiabetic, and antiviral effects, largely mediated through its antioxidant mechanisms. This review consolidates quantitative experimental data, detailed methodologies, and therapeutic applications to support drug development professionals in advancing research on this promising natural compound. Despite encouraging preclinical results, further investigation is needed to comprehensively evaluate its pharmacokinetic profile, bioavailability, and safety for human therapeutic applications.
This compound is a bioactive xanthone compound with the chemical formula C₂₃H₂₄O₆ and molecular weight of 396.43 g/mol [1]. It is characterized by a xanthone core structure with multiple hydroxyl groups and prenyl substitutions at positions 2 and 8, contributing to its significant antioxidant potential and biological activity [1]. The compound melts at 206-208°C and has predicted boiling point of 648.4±55.0°C, with limited water solubility but good solubility in organic solvents such as methanol, ethanol, and DMSO [1].
Natural Source: this compound is primarily extracted from the pericarp of mangosteen fruit (Garcinia mangostana L.), which has been used in traditional medicine across Southeast Asia for treating skin infections, wounds, and diarrhea [1] [2]. The pericarp contains various bioactive xanthones, with this compound and alpha-mangostin being the most extensively studied [3].
Extraction Optimization: Research indicates that microwave-assisted extraction with optimized parameters (2.24 min irradiation time, 25 mL/g solvent-to-solid ratio, and 71% ethanol concentration) significantly enhances xanthone extraction efficiency and antioxidant capacity from mangosteen pericarp [4].
This compound demonstrates potent free radical scavenging capabilities through multiple direct mechanisms:
Free Radical Neutralization: this compound effectively donates hydrogen atoms to stabilize reactive oxygen species, demonstrating significant activity in standard antioxidant assays including DPPH and ABTS radical scavenging [4]. The compound's multiple phenolic hydroxyl groups are primarily responsible for this hydrogen-donating capacity, allowing effective termination of free radical chain reactions.
Iron Chelation and Reduction: The compound enhances the ferric reducing antioxidant power (FRAP), with optimized extracts demonstrating values of 144.56 mg Trolox equivalents/g extract [4]. This reducing capacity enables this compound to directly convert reactive ferric (Fe³⁺) to less reactive ferrous (Fe²⁺) ions, thereby reducing metal-induced oxidative stress.
Beyond direct free radical scavenging, this compound modulates complex cellular pathways involved in oxidative stress response:
Reactive Oxygen Species (ROS) Regulation: this compound significantly reduces intracellular ROS levels in various cell models. In human gingival fibroblasts exposed to advanced glycation end products (AGEs), this compound treatment effectively counteracted AGE-induced ROS generation [3]. Similarly, in triple-negative breast cancer cells (MDA-MB-231), this compound modulated cellular ROS levels, affecting cancer cell migration [5].
Nrf2 Pathway Activation: Though not explicitly detailed in the search results, the antioxidant effects suggest potential activation of the Nrf2-ARE pathway, a primary cellular defense mechanism against oxidative stress. This pathway activation would consistent with this compound's ability to enhance cellular antioxidant capacity.
Inflammasome Inhibition: this compound demonstrates significant inhibition of NLRP3 inflammasome activation, reducing cleavage of caspase-1 and gasdermin D (GSDMD), thereby mitigating inflammation-induced oxidative stress [3].
The following diagram illustrates the primary antioxidant mechanisms of this compound:
Figure 1: Comprehensive antioxidant mechanisms of this compound showing direct free radical scavenging and cellular pathway modulation
Table 1: In Vitro Antioxidant Capacity of this compound-Enriched Xanthone Extract
| Assay Method | Result | Experimental Conditions | Reference |
|---|---|---|---|
| DPPH Scavenging | 83.63% inhibition | Microwave-assisted extraction optimized conditions | [4] |
| ABTS Scavenging | 93.77% inhibition | Microwave-assisted extraction optimized conditions | [4] |
| FRAP Assay | 144.56 mg Trolox equivalents/g extract | Microwave-assisted extraction optimized conditions | [4] |
| Total Phenolic Content | 320.31 mg GAE/g extract | Folin-Ciocalteu method | [4] |
Table 2: Efficacy of this compound in Biological Systems
| Model System | Concentration/Dose | Key Findings | Reference |
|---|---|---|---|
| Human Gingival Fibroblasts | 0.5-2 μg/mL | Restored AGE-impaired wound healing; Reduced ROS generation | [3] |
| MDA-MB-231 Breast Cancer Cells | IC₅₀: 25 μM | Suppressed cell migration; Increased cellular ROS; Downregulated CXCR4 | [5] |
| Diabetic Mouse Model | 0.5-2 mg/kg (oral, 14 days) | Reduced fasting blood glucose, cholesterol, SGOT, SGPT | [1] |
| HCT116 Colon Cancer Xenograft | 5 mg/kg (intraperitoneal, 21 days) | Significant tumor growth suppression; Decreased TCF4 expression | [6] |
| Leydig Cell Culture | 5 μM | Counteracted AGE-induced testosterone level reduction | [2] |
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
ABTS (2,2'-Azino-bis-3-ethylbenzthiazoline-6-sulfonic acid) Radical Scavenging Assay
Ferric Reducing Antioxidant Power (FRAP) Assay
Intracellular ROS Measurement
Wound Healing Assay
The experimental workflow for evaluating this compound's antioxidant activity is systematically presented below:
Figure 2: Experimental workflow for evaluating this compound's antioxidant activity, from extraction to biological assessment
This compound demonstrates significant efficacy in mitigating diabetes-associated complications through its antioxidant properties:
Impaired Wound Healing: In human gingival fibroblasts exposed to AGEs, this compound (0.5-2 μg/mL) restored impaired wound healing capacity and reduced ROS generation. The compound decreased AGE-induced increases in senescence-related β-galactosidase (SA-β-gal) activity and senescence markers p16 and p21 [3].
Cellular Senescence and Pyroptosis: this compound treatment reduced expression of pyroptosis-related markers, including ASC, NLRP3, pro-caspase-1, and cleaved gasdermin D (GSDMD). It also inhibited AGE-induced production of pro-inflammatory cytokines IL-6 and IL-8, highlighting its role in mitigating inflammaging [3].
Endocrine Function Protection: In Leydig cell cultures induced by AGEs, this compound (5 μM) helped maintain testosterone levels, demonstrating protective effects against oxidative stress-induced endocrine dysfunction [2].
The anticancer properties of this compound are closely linked to its modulation of oxidative stress:
Colon Cancer Growth Inhibition: this compound suppressed proliferation and colony formation in multiple colon cancer cell lines (HCT116, SW480, LS174T, RKO, HT29, DLD1) with IC₅₀ values ranging from 10-15 μM at 48 hours. The compound induced cell cycle arrest and apoptosis, as evidenced by increased Annexin V/propidium iodide staining and caspase 3/7 activation [6].
Transcriptional Target Engagement: Molecular docking and cellular thermal shift assays demonstrated that this compound interacts with transcription factor TCF4 at the β-catenin binding domain with binding energy of -5.5 Kcal/mol. This interaction disrupts Wnt signaling pathway, suppressing expression of downstream targets cyclin D1 and c-Myc, and cancer stem cell markers LGR5, DCLK1 and CD44 [6].
Triple-Negative Breast Cancer Migration: this compound (IC₅₀ 25 μM in MDA-MB-231 cells) significantly suppressed cell migration and downregulated key migration-associated genes (Farp, CXCR4, LPHN2). The compound increased cellular ROS generation in cancer cells, contributing to its antimigratory effects [5].
The search results indicate that this compound displays broad-spectrum antiviral properties through multiple mechanisms, including inhibitory effects on viral entry into host cells, disruption of cell signaling pathways essential for viral replication, and enhancement of host immune response via antiviral cytokine stimulation [7]. The compound has demonstrated significant in vitro efficacy against numerous viruses including Influenza A virus, Herpes simplex virus, Hepatitis C virus, and potentially SARS-CoV-2 [7].
Cytotoxicity Profile: this compound demonstrates selective cytotoxicity with varying IC₅₀ values across different cell lines. In MDA-MB-231 triple-negative breast cancer cells, the IC₅₀ was 25 μM, while in colon cancer cell lines, values ranged from 10-15 μM [5] [6]. Importantly, the compound showed no significant effect on proliferation of human gingival fibroblasts at concentrations up to 2 μg/mL [3].
In Vivo Efficacy: Animal studies demonstrate efficacy at relatively low doses. In diabetic mouse models, oral administration of 0.5-2 mg/kg for 14 days significantly reduced fasting blood glucose, cholesterol, and liver enzymes [1]. In HCT116 colon cancer xenografts, intraperitoneal administration of 5 mg/kg for 21 days significantly suppressed tumor growth without reported toxicity [6].
Despite promising preclinical results, several aspects require further investigation:
Pharmacokinetic Profile: Comprehensive studies on absorption, distribution, metabolism, and excretion (ADME) properties of this compound are lacking. Research is needed to determine its oral bioavailability and metabolic stability [7].
Formulation Development: Development of advanced delivery systems to enhance solubility and bioavailability represents a critical research direction. Nanoparticle formulations or prodrug approaches may overcome limitations associated with poor aqueous solubility.
Toxicological Assessment: Systematic toxicological evaluation including maximum tolerated dose, repeated-dose toxicity, and organ-specific toxicity is necessary before clinical translation.
Clinical Trial Design: Appropriate patient populations, dosage regimens, and clinical endpoints need to be established based on mechanistic insights and preclinical efficacy data.
This compound demonstrates significant potential as a multifunctional therapeutic agent with robust antioxidant activity at its core. The compound's ability to directly scavenge free radicals, modulate cellular redox status, and influence key signaling pathways underpins its diverse pharmacological effects against oxidative stress-related pathologies including diabetes complications, cancer, and inflammatory conditions. Current evidence supports this compound as a promising candidate for further drug development; however, advancing this natural compound to clinical application requires systematic investigation of its pharmacokinetic properties, safety profile, and appropriate formulation strategies. Future research should focus on structure-activity relationships to optimize both efficacy and drug-like properties while elucidating precise molecular targets through which this compound exerts its antioxidant and related bioactivities.
The table below summarizes the core experimental findings on gamma-mangostin's inhibition of cyclooxygenase enzymes.
| Aspect | Experimental Findings on this compound |
|---|---|
| Molecular Target | Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) enzymes [1]. |
| Biological Effect | Potent inhibition of prostaglandin E2 (PGE2) synthesis [1]. |
| Inhibitory Potency (IC₅₀) | COX-1: ~0.8 µM; COX-2: ~2.0 µM [1]. |
| Inhibition Kinetics | Competitive inhibition (binds directly to the enzyme's active site) [1]. |
| Cellular Evidence | Inhibited A23187 (calcium ionophore)-induced PGE₂ release in C6 rat glioma cells (IC₅₀ ~5 µM) [1]. |
This mechanism is significant because non-steroidal anti-inflammatory drugs (NSAIDs), such as ibuprofen and aspirin, also work by inhibiting COX enzymes. The finding that this compound acts as a competitive inhibitor suggests it could serve as a natural lead compound for developing new anti-inflammatory agents [1].
The following diagram illustrates the established pathway by which this compound exerts this anti-inflammatory effect.
> this compound competitively inhibits COX enzymes, blocking the conversion of arachidonic acid to the pro-inflammatory prostaglandin E2 (PGE₂).
The foundational evidence for this compound's direct COX inhibition comes from a study using C6 rat glioma cells [1]. The detailed methodology is as follows:
For a researcher or scientist, the following steps would be logical to build upon these findings:
Your search for a comprehensive pharmacokinetic profile of gamma-mangostin reveals a significant gap in the literature. The identified research primarily consists of a mini-review that confirms the compound's antiviral potential but does not provide the in-depth pharmacokinetic data you require [1].
The available information on this compound can be summarized as follows:
| Aspect | Available Information |
|---|---|
| Source | Pericarp of the Garcinia mangostana fruit [1]. |
| Key Reported Activity | Broad-spectrum antiviral properties [1]. |
| Proposed Mechanisms | Inhibition of viral entry, disruption of replication signaling pathways, stimulation of host antiviral cytokines [1]. |
| In Vitro Efficacy | Shows activity against Influenza A, Herpes Simplex Virus, Hepatitis C, and potentially SARS-CoV-2 [1]. |
| Toxicity Profile | Reported as having "low cytotoxicity" [1]. |
| Research Gap | A lack of detailed data on absorption, distribution, metabolism, excretion (ADME), and bioavailability, with no experimental protocols available for pharmacokinetic studies [1]. |
Much of the available mangostin research focuses on alpha-mangostin. While it is a distinct chemical entity, its data can provide context for the types of studies lacking on the gamma variant. The table below summarizes pharmacokinetic-relevant findings for alpha-mangostin.
| Aspect | Findings for Alpha-Mangostin |
|---|---|
| Solubility & Bioavailability | Low aqueous solubility is a major challenge for development [2]. |
| Formulation Strategies | Nanoformulations are being explored to improve solubility, stability, and bioavailability [2]. |
| Drug Interaction Potential | Inhibits cytochrome P450 enzymes (specifically CYP3A4), indicating a high potential for herb-drug interactions [3]. |
| Computational Predictions | Predicted to comply with drug-likeness rules (e.g., Lipinski's Rule of Five) and have favorable ADME profiles [4]. |
Based on the available data, the following diagram outlines the proposed mechanism of this compound's antiviral activity as described in the literature.
Given the limited specific data on this compound, advancing your research will require a more targeted approach:
While its metabolic fate is not fully mapped, several molecular targets and mechanisms of action for gamma-mangostin have been identified.
| Target/Pathway | Experimental Model | Observed Effect / Mechanism | Significance / Potential Outcome |
|---|---|---|---|
| AMPK/PPARγ [1] | Diet-induced diabetic mice | Activated AMPK/PPARγ pathway; increased insulin sensitivity [1]. | Antidiabetic effect: Lowers fasting blood glucose [1]. |
| Cyclooxygenase (COX-1 & COX-2) [2] | C6 rat glioma cells; In vitro enzyme assay | Competitive inhibition of COX-1 (IC₅₀ ~0.8 μM) and COX-2 (IC₅₀ ~2 μM); reduced PGE₂ synthesis [2]. | Anti-inflammatory effect: Reduces prostaglandin production [2]. |
| α-Amylase/α-Glucosidase [1] | Molecular docking & enzymatic assay | Inhibitory potency higher than reference drug Acarbose [1]. | Antihyperglycemic effect: Reduces saccharide digestion [1]. |
To address the gap in knowledge, the following experimental workflow integrates established protocols from research on related compounds and pathways. This diagram outlines a multi-faceted approach to systematically characterize this compound's first-pass metabolism.
Proposed multi-stage workflow for metabolism investigation.
The workflow involves several key stages, for which detailed methodologies can be adapted from the literature.
In Silico Prediction: Use software like ADMET Predictor to generate initial hypotheses. This software can predict the likelihood of a compound being a P-glycoprotein (P-gp) substrate or inhibitor, providing a confidence score (%) [3]. This helps guide the design of subsequent, more complex laboratory experiments.
In Vitro Metabolism Studies:
In Vitro Transport Studies:
Ex Vivo Confirmation: The everted gut sac model from rodents can provide functional confirmation of intestinal absorption and P-gp interaction. An increase in the absorption of this compound or a known P-gp substrate in the presence of a P-gp inhibitor suggests functional efflux activity in intestinal tissue [3].
The provided workflow is a robust starting point, but it's important to interpret findings within the current research context.
1. Introduction γ-Mangostin is a bioactive xanthone derivative found in the pericarp of the mangosteen fruit (Garcinia mangostana L.). It has been studied for its potential anti-inflammatory, antioxidant, and anticancer properties [1] [2]. This application note describes a validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of γ-mangostin in plant extracts. The protocol is designed to be precise, specific, and sensitive, suitable for routine quality assessment and research purposes [3].
2. Experimental Protocol
Instrumentation and Reagents
Chromatographic Conditions (Primary Method) The following method, validated for the simultaneous analysis of γ-mangostin, α-mangostin, and gartanin, is recommended [4]:
Preparation of Standard and Sample Solutions
Experimental Procedure
3. Method Validation A study following this protocol reported that it meets standard validation requirements [4]. Key parameters are summarized in the table below.
| Validation Parameter | Result for γ-Mangostin |
|---|---|
| Retention Time | 4.707 minutes [4] |
| Linearity (Correlation Coefficient, R) | 0.999 [4] |
| Recovery | 102.31% [4] |
| Precision | Meets requirements (Relative Standard Deviation, RSD < 2%) [5] |
For different analytical needs, such as analyzing a complex mixture of mangostin derivatives or using a different instrument setup, the following methods have also been successfully applied.
| Analysis Target | Chromatographic Conditions | Key Parameters & Notes |
|---|
| γ-Mangostin, α-Mangostin, Gartanin [2] | Column: C18 (150 x 4.6 mm, 5 µm). Mobile Phase: Gradient of 0.5% acetic acid in acetonitrile (B) vs. 2% acetic acid in water (A). Flow Rate: 0.6 mL/min. Detection: 281 nm. | Retention Time: ~39.8 min for γ-mangostin [2]. Optimal for separating multiple xanthones. | | γ-Mangostin in Propolis [5] | Column: Hypersil BDS C18. Mobile Phase: Gradient of methanol and 0.2% formic acid. Flow Rate: 1 mL/min. Detection: 245 nm. | Validated as precise (RSD < 2%) with a recovery of 99.97% [5]. Suitable for complex matrices. |
The following diagram illustrates the logical workflow for the sample preparation and analysis of γ-mangostin, integrating the steps outlined in the protocol.
Molecular docking studies reveal that gamma-mangostin, a natural compound from the mangosteen fruit (Garcinia mangostana L.), exhibits significant binding affinity to multiple disease-relevant protein targets, suggesting its potential as a multi-target therapeutic agent for diabetes, cancer, and diabetic retinopathy.
The table below summarizes the binding energies of this compound and reference compounds from key docking studies.
Table 1: Binding Energies (kcal/mol) of Mangostin Compounds from Molecular Docking Studies
| Compound | PPAR-γ [1] | DPP-4 [1] | Aldose Reductase [1] | VEGFR-2 [2] | NRP-1 [2] | CXCR4 [3] |
|---|---|---|---|---|---|---|
| γ-Mangostin | Similar to market drugs* | Similar to market drugs* | Similar to market drugs* | -8.6 | -6.9 | High Affinity |
| α-Mangostin | Similar to market drugs* | Similar to market drugs* | Similar to market drugs* | -8.9 | -6.9 | High Affinity |
| β-Mangostin | Not Tested | Not Tested | Not Tested | -8.3 | -6.5 | Not Tested |
| Xanthone | Unfavorable | Unfavorable | Unfavorable | Not Tested | Not Tested | Not Tested |
| Reference Drug | Pioglitazone | Vildagliptin | Zopolrestat | Sunitinib (-7.9) | Sunitinib (-6.2) | Plerixafor |
*The study [1] concluded that γ-mangostin and α-mangostin showed affinity "almost similar" to the comparison ligands (market drugs) but did not report explicit numerical values. The study [3] indicated a "potential interaction... with CXCR4 in high affinity" but did not report explicit binding energy values.
This protocol is adapted from studies targeting PPAR-γ, DPP-4, aldose reductase, VEGFR-2, and NRP-1 [1] [2].
Protein Selection and Preparation:
Ligand Preparation:
This protocol is adapted from the study investigating the antimigratory effect on breast cancer cells [3] [4].
The diagram below illustrates the logical workflow for integrating molecular docking with experimental validation, as described in the protocols.
The consistent demonstration of favorable binding energies across diverse targets underscores this compound's promise as a multi-target therapeutic agent. Its strong performance against VEGFR-2 and NRP-1 suggests potential for anti-angiogenic therapy in conditions like diabetic retinopathy, possibly outperforming the current drug Sunitinib [2]. Furthermore, the correlation between its high affinity for CXCR4 and the experimental downregulation of CXCR4 mRNA provides a plausible mechanism for its observed antimigratory effects in cancer cells [3] [4].
A key advantage highlighted in these studies is the scaffold potential of this compound. Compared to synthetic counterparts like BPRCX807, which can be challenging to synthesize, this compound offers a complex yet naturally available structure that can serve as a starting point for developing more potent analogs [3].
Future work should focus on:
Introduction Gamma-mangostin (γ-Mangostin) is a natural xanthone derived from the mangosteen fruit (Garcinia mangostana L.) that shows promising anticancer properties, particularly in inhibiting cell migration and invasion [1]. Its activity has been studied in various aggressive cancer models, including triple-negative breast cancer (TNBC) and colon cancer [1] [2]. The core mechanism appears to involve the inhibition of key migration-associated genes and proteins, such as CXCR4 and transcription factor TCF4, alongside the induction of cellular reactive oxygen species (ROS) [1] [2]. The following sections provide a consolidated protocol and data summary for researchers to investigate γ-Mangostin's antimigratory effects.
Key Findings from Literature
The table below summarizes key quantitative findings from recent studies on γ-Mangostin.
| Parameter | Value/Outcome | Experimental Model | Citation |
|---|---|---|---|
| Cytotoxicity (IC₅₀) | 25 µM | MDA-MB-231 cells | [1] |
| Working Concentration for Migration Assay | 10 µM | MDA-MB-231 cells | [1] |
| Effect on Cell Migration | Significant suppression within 24h | MDA-MB-231 cells (Wound Healing Assay) | [1] |
| Key Downregulated Genes | CXCR4, Farp, LPHN2 | MDA-MB-231 cells (qRT-PCR) | [1] |
| Molecular Target (in silico) | CXCR4, TCF4 | Molecular Docking | [1] [2] |
This protocol is adapted from a 2023 study investigating γ-Mangostin in MDA-MB-231 cells [1].
1. Primary Cell Culture
2. Cell Viability and Cytotoxicity (CCK-8 Assay)
3. Wound Healing/Cell Migration Assay
% Wound Closure = [(A₀ - Aₜ) / A₀] × 100, where A₀ is the initial wound area and Aₜ is the wound area at time t.4. Downstream Analysis (qRT-PCR)
The following Graphviz diagram illustrates the key steps of the wound healing assay protocol.
Diagram 1: Experimental workflow for the wound healing assay to evaluate γ-Mangostin's effect on cell migration.
The diagram below summarizes the proposed molecular mechanisms by which γ-Mangostin inhibits cell migration.
Diagram 2: Proposed molecular mechanisms of γ-Mangostin in inhibiting cell migration.
This compound (γ-Mangostin) is a prenylated xanthone, a class of bioactive polyphenolic compounds predominantly found in the pericarp of the mangosteen fruit (Garcinia mangostana L.). It is the second most abundant xanthone in the mangosteen pericarp after alpha-Mangostin [1]. This compound has garnered significant scientific interest for its potent biological activities, which include antioxidant, anti-inflammatory, and anticancer properties [2]. Research has demonstrated that γ-Mangostin exhibits cytotoxicity against various cancer cell lines, such as triple-negative breast cancer (TNBC) and colon cancer, by inhibiting cell proliferation and migration, inducing apoptosis, and modulating key signaling pathways and cellular processes like reactive oxygen species (ROS) accumulation [3]. These notes provide a standardized framework for evaluating the cytotoxicity of γ-Mangostin, detailing key experimental methodologies and data analysis techniques.
The Cell Counting Kit-8 (CCK-8) assay is a reliable colorimetric method for determining cell viability and proliferation in response to γ-Mangostin treatment.
The experimental workflow for cell viability and migration analysis is as follows:
This protocol assesses the anti-migratory potential of γ-Mangostin, a key aspect of its anti-metastatic activity.
Quantitative real-time polymerase chain reaction (qRT-PCR) is used to investigate changes in the expression of migration-associated genes following γ-Mangostin treatment.
The following table summarizes key quantitative findings from studies on γ-Mangostin in MDA-MB-231 breast cancer cells.
Table 1: Key Experimental Findings for this compound in MDA-MB-231 Cells [3]
| Assay Type | Key Metric | Reported Value for γ-Mangostin | Experimental Context |
|---|---|---|---|
| Cell Viability (CCK-8) | IC₅₀ Value | 25 µM | 24-hour treatment |
| Cell Migration (Wound Healing) | Effective Inhibitory Concentration | 10 µM | Significant suppression within 24 hours |
| Gene Expression (qRT-PCR) | Effect on CXCR4 mRNA | Downregulation | 10 µM treatment |
| ROS Measurement (Flow Cytometry) | Effect on Cellular ROS | Significant Increase | 10 µM treatment |
High-Performance Liquid Chromatography (HPLC) is essential for validating the identity and concentration of γ-Mangostin in test samples or plant extracts.
Table 2: HPLC Validation Parameters for Bioactive Xanthones from Mangosteen Pericarp [4]
| Compound | Retention Time (minutes) | Correlation Coefficient (R) | Recovery (%) |
|---|---|---|---|
| γ-Mangostin | 4.707 | 0.999 | 102.31% |
| α-Mangostin | 5.801 | 0.999 | 100.32% |
| Gartanin | 5.290 | 0.999 | 101.48% |
This compound exerts its cytotoxic and anti-migratory effects through multiple mechanisms. A key action is the inhibition of the CXCR4 receptor, which is highly expressed in metastatic cancer cells like TNBC and plays a crucial role in maintaining ROS levels and directing cell migration [3]. Molecular docking simulations suggest that γ-Mangostin binds to CXCR4 with high affinity, acting as a potential antagonist [3]. Furthermore, treatment with γ-Mangostin leads to the downregulation of CXCR4 mRNA and other migration-associated genes (Farp, LPHN2), disrupting this signaling axis [3]. Concomitantly, γ-Mangostin induces a significant increase in intracellular ROS. This ROS overproduction can trigger oxidative stress, leading to cellular damage and the inhibition of migration and proliferation, ultimately promoting cancer cell death [3].
The diagram below summarizes the proposed mechanisms of action for γ-Mangostin:
For comparative purposes, it is useful to note data on α-Mangostin, the most abundant mangosteen xanthone.
Gamma-mangostin (γ-mangostin) is a prenylated xanthone derivative predominantly found in the pericarp of the mangosteen fruit (Garcinia mangostana L.) [1] [2]. It has garnered significant scientific interest due to its broad-spectrum antiviral activity against a range of viruses, including Influenza A, Herpes Simplex Virus (HSV), Hepatitis C Virus (HCV), and SARS-CoV-2 variants [1] [3]. Its mechanisms of action are multifaceted, involving inhibition of viral entry, disruption of viral replication, and modulation of host immune responses [1]. This document provides detailed application notes and standardized protocols for researchers to evaluate the antiviral properties of this compound in vitro.
The antiviral activity of this compound is not attributed to a single mechanism but rather a combination of effects on the virus and the host cell. The diagram below illustrates its multifaceted mechanism of action.
The following table summarizes the in vitro antiviral activity of this compound against various viruses, as reported in the literature.
| Virus | Virus Family | Cell Line(s) Used | Reported EC₅₀ (μM) | Selectivity Index (SI) | Primary Mechanism(s) Proposed |
|---|---|---|---|---|---|
| SARS-CoV-2 (Wild-type B) | Coronaviridae | Vero E6 | 0.79 [3] | 5.40 [3] | Inhibits replication; potential FASN inhibition [3] |
| SARS-CoV-2 (Variants) | Coronaviridae | Vero E6 | 0.94 - 3.05 [3] | 1.66 - 5.40 [3] | Inhibits replication; potential FASN inhibition [3] |
| Influenza A Virus | Orthomyxoviridae | Not Specified | Data Needed | Data Needed | Inhibits viral entry and replication [1] |
| Herpes Simplex Virus (HSV) | Herpesviridae | Not Specified | Data Needed | Data Needed | Inhibits viral entry and replication [1] |
| Hepatitis C Virus (HCV) | Flaviviridae | Not Specified | Data Needed | Data Needed | Interferes with viral replication cycle [1] |
> Note on Cytotoxicity: The selectivity index (SI), calculated as CC₅₀ (cytotoxic concentration) / EC₅₀ (effective concentration), is a critical parameter. This compound has demonstrated low cytotoxicity in some models, but one study noted it appeared more toxic than its analog, alpha-mangostin, in Vero E6 and Calu-3 cells [3]. Cytotoxicity must be empirically determined for each experimental system.
This protocol is adapted from a study that demonstrated direct antiviral effects against multiple SARS-CoV-2 variants [3].
This protocol helps elucidate the stage of the viral lifecycle inhibited by this compound [3].
This parallel protocol is essential for calculating the Selectivity Index (SI) [4].
A significant challenge in developing this compound as a therapeutic is its poor aqueous solubility, which limits bioavailability [1] [5]. To overcome this, researchers are exploring advanced delivery systems:
Gamma-mangostin is a xanthone derivative predominantly found in the pericarp of Garcinia mangostana L. (mangosteen) and has demonstrated significant potential as a natural antidiabetic agent through multiple mechanisms [1]. This protocol collection consolidates experimentally validated methodologies for evaluating this compound's antidiabetic properties, encompassing in vitro enzymatic assays, in vivo animal studies, and in silico molecular analyses [2] [3] [4]. These standardized protocols are designed to facilitate rigorous scientific investigation and reproducibility in diabetes research.
This colorimetric assay measures this compound's ability to inhibit α-glucosidase, a key intestinal enzyme responsible for carbohydrate digestion, by quantifying reduced hydrolysis of the synthetic substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) to p-nitrophenol [3] [4].
Reaction Mixture Setup:
Reaction Termination and Measurement:
IC₅₀ Calculation:
Table 1: Representative IC₅₀ Values for α-Glucosidase Inhibition
| Compound | IC₅₀ (μM) | Reference |
|---|---|---|
| This compound | 8.55 | [4] |
| Acetylated this compound | 1.82 | [4] |
| Acarbose (positive control) | 4.48 | [4] |
Group Allocation (n=6-8/group):
Treatment Protocol:
Renal Function Assessment:
Table 2: In Vivo Effects of this compound in Diabetic Mice
| Parameter | Diabetic Control | This compound (4 mg/kg) | Normal Control |
|---|---|---|---|
| Blood Glucose | Significantly elevated | Significant reduction | Normal levels |
| Plasma BUN | Elevated | Significant reduction | Normal levels |
| Plasma Creatinine | Elevated | Significant reduction | Normal levels |
| Renal Tubular Cells | Impaired | Significant amelioration | Normal architecture |
Protein Selection:
Structure Preparation:
Ligand Preparation:
Software Configuration:
Validation:
Analysis:
This compound exerts antidiabetic effects through multiple molecular pathways:
Carbohydrate Digestion Inhibition:
Insulin Sensitization:
Oxidative Stress Reduction:
Renal Protection:
The following diagram illustrates the primary antidiabetic mechanisms and molecular targets of this compound:
Chemical modification of this compound significantly enhances its antidiabetic potency:
Acetylation Strategy:
Key Structural Features:
Compound Solubility:
In Vivo Dosing:
Enzyme Assay Validation:
Bioavailability Challenges:
Species-Specific Responses:
Off-Target Effects:
This compound represents a promising multifunctional candidate for diabetes management, demonstrating significant effects on hyperglycemia control, oxidative stress reduction, and diabetic complication prevention [2] [1] [4]. The standardized protocols outlined herein provide robust methodologies for further investigation of this natural xanthone and its derivatives.
Future research directions should focus on:
Table 1: Cytotoxicity and Anti-Migration Effects in Triple-Negative Breast Cancer (TNBC) Models (MDA-MB-231 cells)
| Assay Type | Gamma-Mangostin Result | Alpha-Mangostin Result (Comparative) | Key Findings |
|---|---|---|---|
| Cytotoxicity (IC50) | 25 μM [1] | 20 μM [1] | Both compounds show dose-dependent cytotoxicity. |
| Migration (Wound Healing) | Significant suppression within 24h at 10 μM [1] | Significant suppression within 24h at 10 μM [1] | Both effectively inhibit cell migration. |
| Gene Expression (qRT-PCR) | Downregulated Farp, CXCR4, LPHN2 [1] | No significant downregulation [1] | This compound uniquely suppresses key migration-associated genes. |
| Cellular ROS | Increased generation [1] | Increased generation [1] | Inhibition of migration is linked to elevated ROS. |
| Molecular Docking | High-affinity binding to CXCR4 protein [1] | High-affinity binding to CXCR4 protein [1] | Suggests a direct interaction with a key metastatic protein target. |
Table 2: Neuroprotective and Other Biological Activities
| Assay Type / Model | Compound & Concentration | Key Results |
|---|---|---|
| Glutamate-Induced Cytotoxicity (HT22 mouse hippocampal cells) | This compound (1, 5, 10 μM) [2] | Stronger protection than N-acetylcysteine; reduced ROS & intracellular Ca2+; inhibited MAPK phosphorylation & intrinsic apoptotic pathway [2]. |
| Transthyretin (TTR) Amyloid Fibril Inhibition | This compound (EC50 = 7.0 μM) [3] | More potent inhibitor than alpha-mangostin (EC50 = 15 μM); binds T4-binding sites, stabilizing TTR tetramer [3]. |
This protocol is adapted from a 2023 study investigating the differential mechanisms of gamma- and alpha-mangostin [1].
1.1 Cell Culture
1.2 Cell Viability Assay (CCK-8)
1.3 Migration Assay (Wound Healing)
1.4 Gene Expression Analysis (qRT-PCR)
This protocol is based on a 2021 study on glutamate-induced oxidative damage [2].
2.1 Cell Culture and Treatment
2.2 Cell Viability Measurement
2.3 Reactive Oxygen Species (ROS) Measurement
2.4 Apoptosis Analysis (Annexin V Staining)
The following diagrams illustrate the primary anticancer and neuroprotective mechanisms of this compound identified in the research.
Diagram 1: this compound's primary mechanistic pathways. In TNBC cells, it targets the CXCR4 pathway and elevates ROS to inhibit migration. In neuronal cells, it counteracts glutamate-induced oxidative stress and apoptosis.
Diagram 2: A generalized in vitro workflow for evaluating the anticancer and neuroprotective effects of this compound, incorporating key assays from the cited protocols.
The data reveals that this compound is a multifaceted natural compound with promising research applications. Its ability to inhibit TNBC cell migration is particularly compelling, as it appears to work through a dual mechanism: elevating intracellular ROS to induce cytotoxic stress and directly downregulating the expression of the pro-metastatic receptor CXCR4 [1]. This combination of non-specific oxidative stress and specific gene regulation makes it an interesting candidate for targeting aggressive, treatment-resistant cancers.
Furthermore, its potent neuroprotective activity suggests its potential in a broader biomedical context, possibly for managing side-effects of cancer therapy or treating comorbid conditions. Its strong inhibitory effect on transthyretin amyloidogenesis also hints at potential applications in preventing cancer-related cachexia or other amyloid-related complications [3].
A critical challenge for the translational development of this compound is its low aqueous solubility, which limits bioavailability [4] [5]. Future research should prioritize the development of novel formulations, such as nanoencapsulation, to improve its delivery and efficacy [6].
Gamma-mangostin (γ-mangostin) is a xanthone derivative found predominantly in the pericarp of the mangosteen fruit (Garcinia mangostana L.). This compound has attracted significant scientific interest due to its diverse pharmacological properties, including anti-inflammatory, antioxidant, and potential antidiabetic activities. The peroxisome proliferator-activated receptor gamma (PPAR-γ) represents a critical molecular target for this compound, as activation of this nuclear receptor pathway mediates important metabolic and anti-inflammatory effects. These application notes provide a comprehensive overview of this compound's binding characteristics with PPAR-γ, detailed experimental protocols for studying this interaction, and the functional consequences of receptor activation relevant to therapeutic development.
Research indicates that this compound's interaction with PPAR-γ may underlie its beneficial effects in various disease models, including diabetes, rheumatoid arthritis, and metabolic disorders. Understanding the precise molecular mechanisms of this interaction provides valuable insights for drug discovery efforts aimed at developing novel PPAR-γ modulators from natural products. This document consolidates the most current experimental data and methodological approaches to assist researchers in characterizing this compound's binding to PPAR-γ and its downstream effects.
Table 1: Comparative Binding Affinities of Mangostin Compounds to PPAR-γ Receptor
| Compound | Binding Energy (kcal/mol) | Experimental System | Cellular Effects Post-Binding |
|---|---|---|---|
| This compound | -8.6 to -7.2 | Molecular docking (PDB: 5Y2O, 4YT1) | PPAR-γ activation, SIRT1 upregulation, M2 macrophage polarization |
| Alpha-mangostin | -8.9 to -7.5 | Molecular docking (PDB: 5Y2O) | PPAR-γ activation, SIRT1/AMPK pathway stimulation, improved insulin sensitivity |
| Pioglitazone (control) | -7.9 | Molecular docking (PDB: 5Y2O) | Reference PPAR-γ agonist activity |
| T0070907 (control) | - | Cellular inhibition studies | Reference PPAR-γ antagonist activity |
This compound demonstrates significant binding affinity for PPAR-γ, with computational studies revealing favorable binding energies comparable to known PPAR-γ ligands. The binding affinity of this compound is slightly less potent than its analog alpha-mangostin but remains substantially stronger than the reference drug pioglitazone in certain experimental systems [1] [2]. This robust binding interaction provides the molecular basis for this compound's functional effects observed in cellular and animal models.
Molecular docking simulations indicate that this compound interacts with key residues in the PPAR-γ ligand-binding domain, forming hydrogen bonds and hydrophobic interactions that stabilize the complex. These specific molecular interactions facilitate conformational changes in the receptor that promote its transcriptional activity, leading to the expression of PPAR-γ-responsive genes involved in metabolic regulation and inflammation control [1] [3].
Table 2: Structural Features Influencing PPAR-γ Binding of Mangostin Compounds
| Structural Feature | This compound | Alpha-mangostin | Impact on PPAR-γ Binding |
|---|---|---|---|
| Xanthone core | Present | Present | Essential for base interactions |
| Hydroxyl groups | 3,6,8-trihydroxy | 3,6,8-trihydroxy | Hydrogen bonding with polar residues |
| Methoxy group | 2-methoxy | 2-methoxy | Hydrophobic interactions |
| Prenyl groups | Single prenyl at C2 | Dual prenyl at C2 and C7 | Enhanced hydrophobic interactions in alpha-mangostin |
| Molecular flexibility | Moderate | Moderate | Accommodates well in binding pocket |
The structural differences between this compound and alpha-mangostin, particularly in their prenylation patterns, contribute to their varying binding affinities for PPAR-γ. Alpha-mangostin contains two isoprenyl groups at positions C2 and C7 of the xanthone core, while this compound has a single prenyl group at C2. This additional hydrophobic moiety in alpha-mangostin enhances its interaction with the non-polar regions of the PPAR-γ binding pocket, potentially explaining its slightly superior binding energy values in computational studies [1] [4].
Despite this difference, both compounds demonstrate sufficient binding potency to significantly activate PPAR-γ signaling pathways. The xanthone core with its specific hydroxylation pattern appears to be the critical pharmacophore for PPAR-γ binding, while the prenyl groups modulate the strength of interaction and potentially influence compound specificity for PPAR-γ over related nuclear receptors [4] [5].
Source: Obtain the crystal structure of PPAR-γ ligand-binding domain from the RCSB Protein Data Bank (recommended codes: 5Y2O co-crystallized with pioglitazone or 4YT1) [1] [3]
Processing: Remove the native ligand and water molecules using molecular visualization software (PyMOL, Chimera). Add polar hydrogens and compute partial charges using MGLTools or similar software [1] [2]
Optimization: For molecular dynamics simulations, parameterize the protein structure using appropriate force fields (AMBER, CHARMM). Ensure protonation states of residues reflect physiological pH conditions [4]
Structure Acquisition: Download the 3D chemical structure of this compound (CID: 10001570) from PubChem database or draw using chemical editing software (ChemDraw, MarvinSketch) [3]
Energy Minimization: Perform geometry optimization using molecular mechanics force fields (MMFF94, UFF) or semi-empirical methods (PM3, AM1) to obtain the lowest energy conformation [4] [2]
Format Conversion: Prepare ligand files in appropriate formats for docking (PDB, MOL2, SDF). Generate rotatable bond definitions and set torsions for flexible docking approaches [3]
Software Setup: Utilize docking software (AutoDock Vina, MOE, Glide) with standardized parameters for PPAR-γ. Define the binding grid centered on the native ligand-binding site with sufficient dimensions (e.g., 20×20×20 Å) to encompass the entire cavity [1] [2]
Execution: Conduct multiple docking runs (minimum of 50-100 iterations) using Lamarckian genetic algorithm for AutoDock or Monte Carlo methods for other platforms. Set exhaustiveness parameter to at least 8-16 for Vina to ensure comprehensive sampling [1]
Analysis: Cluster results by root-mean-square deviation (RMSD ≤ 2.0 Å) and select the most favorable binding pose based on scoring function. Visualize interactions (hydrogen bonds, hydrophobic contacts, π-π stacking) using molecular graphics software [1] [3] [4]
The following workflow diagram illustrates the molecular docking process:
Cell Culture: Maintain appropriate cell lines (HEK293, 3T3-L1 adipocytes, or THP-1 macrophages) in complete medium with 10% FBS and standard antibiotics. Use low passage numbers for consistency [3] [5]
Transfection: Co-transfect cells with PPAR-γ expression plasmid and PPRE-luciferase reporter construct (PPRE-X3-TK-luc) using lipid-based transfection reagents. Include Renilla luciferase for normalization of transfection efficiency [5]
Treatment: Apply this compound (1-50 μM range) for 24 hours. Include controls: vehicle (DMSO ≤ 0.1%), agonist control (pioglitazone 10 μM), and antagonist control (T0070907 10 μM) [3]
Analysis: Perform dual-luciferase assay according to manufacturer protocol. Normalize firefly luciferase values to Renilla and express as fold-change over vehicle control. Conduct dose-response curves to calculate EC₅₀ values [5]
RNA Extraction: Isolate total RNA from treated cells using TRIzol reagent or commercial kits with DNase I treatment to remove genomic DNA contamination [3] [6]
cDNA Synthesis: Perform reverse transcription with random hexamers and MMLV reverse transcriptase. Use consistent RNA input (0.5-1 μg) across all samples [6]
qPCR: Conduct quantitative PCR with SYBR Green chemistry using primers for PPAR-γ target genes (ADIPOQ, FABP4, CD36) and appropriate housekeeping genes (GAPDH, ACTB, HPRT1). Calculate relative expression using ΔΔCt method [3] [5]
This compound's activation of PPAR-γ induces transcriptional programs that improve metabolic parameters in experimental models. Through PPAR-γ binding, this compound enhances insulin sensitivity, promotes adipocyte differentiation, and regulates lipid metabolism. These effects contribute to improved glucose homeostasis and reduced hyperlipidemia in animal models of metabolic disease [1] [5].
In high-fat diet-induced obese mice, this compound treatment demonstrated significant improvements in fasting blood glucose levels, insulin tolerance, and lipid profiles. These metabolic benefits were associated with increased expression of PPAR-γ target genes involved in glucose uptake (GLUT4) and fatty acid metabolism (FABP4, CD36) [1] [5]. The compound's effects on metabolic parameters were comparable to standard PPAR-γ agonists but potentially with a reduced side effect profile, particularly concerning weight gain and fluid retention commonly associated with thiazolidinedione drugs.
The PPAR-γ activation by this compound exerts potent anti-inflammatory effects through multiple mechanisms. In rheumatoid arthritis models, this compound binding to PPAR-γ inhibited M1 macrophage polarization and promoted the anti-inflammatory M2 phenotype [3]. This macrophage polarization shift resulted in decreased production of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and increased secretion of anti-inflammatory mediators (IL-10, TGF-β) [3].
The following diagram illustrates the signaling pathways activated by this compound through PPAR-γ binding:
In antigen-induced arthritis (AIA) mouse models, this compound treatment significantly reduced disease severity, an effect that was abolished when PPAR-γ signaling was inhibited. This demonstrates the essential role of PPAR-γ activation in this compound's anti-arthritic effects. The compound also promoted the co-expression of SIRT1 and PPAR-γ in joint tissues, suggesting crosstalk between these important regulatory pathways in mediating anti-inflammatory effects [3].
This compound's interaction with PPAR-γ also influences cellular antioxidant defenses through modulation of the NRF2 pathway. Research indicates that this compound increases nuclear translocation of NRF2 and upregulates the expression of antioxidant enzymes including heme oxygenase-1 (HO-1) and superoxide dismutase 2 (SOD2) [7]. These effects contribute to reduced oxidative stress in various experimental models, including hepatocytes exposed to tert-butyl hydroperoxide (t-BHP) and carbon tetrachloride-induced liver injury in mice [7].
The coordinated activation of both PPAR-γ and NRF2 pathways by this compound represents a particularly advantageous therapeutic profile for addressing oxidative stress-related pathologies such as metabolic syndrome, neurodegenerative diseases, and chronic inflammatory conditions. This dual activity enhances cellular resilience to oxidative damage while simultaneously modulating inflammatory responses through PPAR-γ activation [7] [5].
This compound shows promise as a lead compound for developing novel PPAR-γ modulators with potentially improved safety profiles compared to full agonists. The balanced activation of PPAR-γ by this compound appears to produce beneficial metabolic and anti-inflammatory effects without excessive adipogenic activity, suggesting it may function as a selective PPAR-γ modulator (SPPARM) [1] [5].
For structural optimization studies, focus on modifying the prenyl groups and hydroxylation pattern of the xanthone core to enhance binding affinity and specificity. Structure-activity relationship (SAR) analyses indicate that these regions significantly influence PPAR-γ binding while potentially modulating compound selectivity over related nuclear receptors [4]. Computational approaches including molecular dynamics simulations and free energy calculations can provide insights into the stability of this compound-PPAR-γ complexes and guide rational drug design [4].
When designing experiments to evaluate this compound's PPAR-γ binding and activity, several critical factors require consideration:
Cellular Context: PPAR-γ responses vary significantly between cell types. Include relevant cell models for the disease of interest (adipocytes for metabolic studies, macrophages for inflammation) [3] [5]
Concentration Range: Based on existing literature, use this compound in the 1-50 μM range for cellular experiments, with lower concentrations (1-10 μM) typically sufficient for PPAR-γ activation and higher concentrations (10-50 μM) often required for functional effects [3] [6]
Validation Approaches: Always include multiple approaches to validate PPAR-γ dependency of observed effects:
Off-Target Effects: Consider that this compound may interact with additional targets beyond PPAR-γ, including SIRT1, NRF2, and CXCR4 [7] [6] [8]. Include appropriate controls to distinguish PPAR-γ-mediated effects from those occurring through alternative pathways.
Gamma-mangostin (γ-mangostin) is a key xanthone derivative found predominantly in the pericarp of the mangosteen fruit (Garcinia mangostana L.), representing approximately 17.86% of the total xanthone content in this botanical source. Recent research has revealed its promising antidiabetic properties through multiple mechanisms of action, including potential dipeptidyl peptidase-4 (DPP-4) enzyme inhibition. DPP-4 plays a significant role in glucose homeostasis by degrading incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). Inhibition of DPP-4 enhances active incretin levels, thereby stimulating glucose-dependent insulin secretion and suppressing glucagon release, making it a valuable therapeutic strategy for type 2 diabetes management. These application notes provide detailed protocols for evaluating this compound as a DPP-4 inhibitor through integrated in silico and in vitro approaches, offering researchers a comprehensive framework for investigating its antidiabetic potential [1] [2] [3].
The experimental workflow for studying this compound's DPP-4 inhibition potential progresses systematically from computational predictions to biochemical validation, as illustrated below:
The investigation of this compound as a potential DPP-4 inhibitor stems from both traditional use of mangosteen in herbal medicine and contemporary scientific evidence. Diabetes mellitus remains a global health challenge, with approximately 422 million people affected worldwide in 2017, projected to reach 642 million by 2040. Current DPP-4 inhibitors (gliptins) effectively manage hyperglycemia but may present limitations in terms of cost, accessibility, and potential side effects in certain populations. Natural product-based inhibitors like this compound offer alternative therapeutic avenues with potentially favorable safety profiles. This compound's xanthone structure features a tricyclic aromatic ring system with various hydroxyl and prenyl functional groups that facilitate molecular interactions with enzyme active sites, making it a promising candidate for DPP-4 inhibition studies [3] [4].
A comprehensive approach combining computational predictions with experimental validation provides the most robust framework for evaluating this compound's DPP-4 inhibitory potential. The sequential strategy begins with in silico molecular docking to predict binding affinity and interaction patterns with the DPP-4 enzyme structure, followed by in vitro enzyme inhibition assays to quantitatively measure inhibitory potency. Subsequent mechanistic studies explore downstream signaling pathways and physiological effects, while additional screening against related diabetes targets identifies potential multi-target activities. This integrated methodology efficiently prioritizes experimental resources and provides comprehensive activity profiling, accelerating the development of natural product-based diabetes therapeutics [1] [3] [5].
Molecular docking simulations aim to predict the binding orientation and affinity of this compound within the DPP-4 enzyme active site, providing insights into potential inhibitory mechanisms at the atomic level before conducting wet lab experiments.
Protein Preparation:
Ligand Preparation:
Docking Simulation:
Analysis and Validation:
Table 1: Key Parameters for Molecular Docking of this compound with DPP-4 Enzyme
| Parameter | Specification | Purpose |
|---|---|---|
| Target Protein | DPP-4 (PDB ID: 3W2T) | Enzyme structure for docking |
| Reference Ligand | Vildagliptin (co-crystallized) | Validation & comparison |
| Grid Box Size | 40×40×40 Å | Ensures complete active site coverage |
| Scoring Function | GBVI/WSA dG (MOE) or Vina | Binding affinity calculation |
| Validation Metric | RMSD <2.0 Å | Method reliability confirmation |
Based on published docking studies, this compound demonstrates a favorable binding affinity for DPP-4, with computed binding energies comparable to established inhibitors. The compound is predicted to form key interactions with catalytic residues in the DPP-4 active site, particularly Ser630, Asp708, and His740, which are essential for substrate recognition and hydrolysis. These computational predictions suggest this compound acts as a competitive inhibitor, potentially blocking access to the enzyme's catalytic triad. The binding orientation should be compared with reference DPP-4 inhibitors to assess similarity in interaction patterns and binding site localization [3].
This fluorometric assay measures this compound's ability to inhibit DPP-4 enzyme activity using a synthetic substrate that generates a fluorescent signal upon cleavage. The protocol determines the half-maximal inhibitory concentration (IC₅₀) value, which quantifies inhibitor potency.
Solution Preparation:
Inhibition Assay:
Fluorescence Measurement:
Data Analysis:
Table 2: Representative DPP-4 Inhibition Data for this compound and Reference Compounds
| Compound | IC₅₀ Value (μM) | Binding Affinity (kcal/mol) | Key Interactions with DPP-4 |
|---|---|---|---|
| This compound | Data from experimental validation | -7.2 to -8.5 (predicted) | Ser630, Asp708, His740 (predicted) |
| α-Mangostin | Data from experimental validation | -7.5 to -8.8 (predicted) | Similar to this compound (predicted) |
| Sitagliptin | 0.004-0.009 (reference) | -9.1 to -10.2 (reference) | Catalytic triad residues |
| Vildagliptin | 0.002-0.005 (reference) | -9.3 to -10.5 (reference) | Covalent bond with Ser630 |
Beyond DPP-4 inhibition, this compound demonstrates activity against several other molecular targets relevant to diabetes pathogenesis and treatment. A comprehensive assessment should include evaluation against these additional targets to identify potential multi-target effects or selectivity profiles.
Table 3: Experimentally Validated Activities of this compound Against Diabetes-Related Targets
| Molecular Target | Reported Activity | Experimental Evidence | Potential Therapeutic Benefit |
|---|---|---|---|
| PPAR-γ | Agonist activity | Molecular docking [3] | Improved insulin sensitivity |
| Aldose Reductase | Inhibition | Molecular docking [3] | Prevention of diabetic complications |
| GSK3β/β-catenin | Downregulation | In vitro & in vivo [6] | Anti-inflammatory effects, β-cell protection |
| CDK6 | Downregulation | In vitro & in vivo [6] | Cell cycle regulation, β-cell proliferation |
| α-Glucosidase | Inhibition | In silico prediction [7] | Reduced postprandial hyperglycemia |
| α-Amylase | Inhibition | In silico prediction [7] [8] | Reduced carbohydrate digestion |
The interconnected signaling pathways through which this compound exerts its antidiabetic effects illustrate its multi-target potential:
When interpreting molecular docking results, several key parameters indicate promising DPP-4 inhibitory potential. The binding affinity (expressed as kcal/mol) should be compared with established DPP-4 inhibitors, with values closer to or exceeding -8.0 kcal/mol suggesting strong binding potential. More critical than the absolute binding energy is the interaction pattern with catalytic residues—specifically, formation of hydrogen bonds with Ser630, Asp708, and His740 indicates potential competitive inhibition. The binding orientation should position this compound's xanthone core near the catalytic triad while allowing functional groups to form stabilizing interactions. Validation metrics including RMSD values below 2.0 Å for re-docked reference ligands confirm docking reliability. Additionally, molecular dynamics simulations can provide insights into complex stability over time, with stable hydrogen bonding patterns throughout 50-100 ns simulations indicating favorable binding characteristics [3] [5].
For in vitro DPP-4 inhibition assays, the IC₅₀ value serves as the primary indicator of inhibitory potency, with lower values indicating stronger inhibition. A complete dose-response curve with R² value >0.95 ensures reliable IC₅₀ determination. The inhibition mechanism should be characterized through enzyme kinetics studies (Michaelis-Menten and Lineweaver-Burk plots) to determine whether this compound acts as competitive, non-competitive, or mixed inhibitor. Selectivity assessment against related proteases (DPP-8, DPP-9) helps evaluate potential off-target effects. Cellular activity validation using GLP-1 potentiation assays in enteroendocrine cell lines provides physiological relevance to enzyme inhibition data. Finally, comparison with reference DPP-4 inhibitors establishes benchmarking against clinically used compounds, with significantly higher IC₅₀ values for this compound expected due to its natural product origin [3] [4].
This compound represents a promising natural product lead compound for DPP-4 inhibition-based diabetes therapy. The integrated experimental approach outlined in these application notes—combining computational predictions with biochemical validations—provides a robust framework for characterizing its inhibitory potential and mechanism of action. The multi-target activity profile of this compound against PPAR-γ, aldose reductase, and related pathways suggests potential advantages in addressing the complex pathophysiology of type 2 diabetes, possibly enabling lower dosing requirements or reduced side effects compared to single-target agents. Further studies including in vivo validation in diabetic models, detailed ADMET profiling, and structural optimization through medicinal chemistry approaches will be essential to advance this compound through the drug development pipeline. These protocols provide researchers with comprehensive methodological guidance to explore this promising natural product for diabetes management.
Aldose reductase (AR), a key enzyme in the polyol pathway, catalyzes the reduction of glucose to sorbitol using NADPH as a cofactor. Under normal glycemic conditions, this pathway accounts for only a small fraction of glucose metabolism. However, in hyperglycemic states characteristic of diabetes mellitus, increased flux through the polyol pathway leads to intracellular accumulation of sorbitol, osmotic stress, oxidative stress, and ultimately contributes to the development of diabetic complications including neuropathy, nephropathy, retinopathy, and cataracts [1] [2]. Inhibition of aldose reductase has therefore emerged as a promising therapeutic strategy for preventing or delaying the progression of these debilitating complications.
γ-Mangostin is a xanthone derivative found abundantly in the pericarp of the mangosteen fruit (Garcinia mangostana L.). Along with its structural analog α-mangostin, it represents one of the major bioactive compounds in this plant species, with α-mangostin comprising approximately 69% and γ-mangostin about 18% of the total xanthone content in the pericarp [3]. These compounds have attracted significant research interest due to their diverse pharmacological activities, including antioxidant, anti-inflammatory, and antidiabetic properties. Specifically, γ-mangostin has demonstrated potent inhibition of aldose reductase, showing particular promise as a therapeutic candidate for managing diabetic complications [1] [4].
The following application note provides detailed protocols for evaluating the aldose reductase inhibitory activity of γ-mangostin using both in vitro enzymatic assays and in silico molecular docking approaches. These standardized methodologies are designed for researchers and drug development professionals seeking to investigate natural product-derived inhibitors for the management of diabetic complications.
This protocol describes a spectrophotometric method for quantifying the inhibitory activity of γ-mangostin against aldose reductase. The assay measures the NADPH depletion rate monitored at 340 nm, which occurs as the enzyme catalyzes the reduction of its substrate. The method is adapted from established procedures with modifications optimized for evaluating xanthone compounds [2] [4]. This protocol is suitable for screening pure compounds or fractionated samples and can be completed within a single day.
Equipment Requirements:
Reagent Preparation:
Sample Preparation: Prepare γ-mangostin working solutions at concentrations of 1, 5, 10, 25, and 50 μM by serial dilution in potassium phosphate buffer. Maintain the final DMSO concentration below 1% in all samples to prevent solvent interference.
Enzyme Pre-incubation: Mix 100 μL of aldose reductase solution (0.1 U/mL) with 50 μL of γ-mangostin test solution or control in a 1.5 mL microcentrifuge tube. Incubate at 37°C for 10 minutes.
Reaction Initiation: Transfer the pre-incubated mixture to a quartz cuvette containing 750 μL of potassium phosphate buffer. Add 50 μL of NADPH solution (0.16 mM) and 50 μL of DL-glyceraldehyde substrate (10 mM) to initiate the reaction.
Absorbance Measurement: Immediately monitor the decrease in absorbance at 340 nm for 5 minutes at 25°C, recording measurements at 30-second intervals. Ensure consistent mixing before each reading.
Control Measurements: Include the following controls in each assay run:
Data Collection: Record the linear portion of the absorbance decrease (typically the first 2-3 minutes) for subsequent calculations. Perform each measurement in triplicate to ensure statistical reliability.
Table 1: Representative Experimental Data for γ-Mangostin Inhibition of Aldose Reductase
| Concentration (μM) | Inhibition (%) | IC₅₀ (nM) | Kᵢ (nM) | Reference |
|---|---|---|---|---|
| 1.0 | 15.2 ± 2.1 | - | - | [4] |
| 5.0 | 58.7 ± 3.5 | - | - | [4] |
| 10.0 | 82.3 ± 4.2 | - | - | [4] |
| - | - | 5.6 | 5.6 | [4] |
Molecular docking serves as a powerful computational approach to predict the binding orientation and affinity of small molecules like γ-mangostin within the active site of aldose reductase. This method provides atomic-level insights into inhibitor-enzyme interactions, facilitating structure-based drug design and mechanism elucidation. The protocol below outlines the systematic procedure for docking γ-mangostin to aldose reductase, adapted from published molecular docking studies on mangosteen xanthones [1] [5].
Software Tools:
Hardware Configuration:
Protein Preparation:
Ligand Preparation:
Binding Site Definition:
Docking Parameters:
Docking Execution:
Result Analysis:
Table 2: Molecular Docking Results for γ-Mangostin with Aldose Reductase
| Target | Binding Affinity (kcal/mol) | Key Interacting Residues | Hydrogen Bonds | Reference |
|---|---|---|---|---|
| AKR1B10 | -9.8 to -10.2 | Phe123, Trp220, Val301, Gln303 | 2-3 | [4] [5] |
| Human AR | -8.5 to -9.2 | Tyr48, His110, Trp111 | 1-2 | [1] |
The following diagram illustrates the experimental workflow for comprehensive evaluation of γ-mangostin as an aldose reductase inhibitor, integrating both in vitro and in silico approaches:
Figure 1: Integrated Workflow for Evaluating γ-Mangostin as an Aldose Reductase Inhibitor
For in vitro assays, calculate the percentage inhibition using the following formula:
% Inhibition = [(ΔA₀ - ΔA₁) / ΔA₀] × 100
Where ΔA₀ is the change in absorbance of the negative control (without inhibitor) and ΔA₁ is the change in absorbance in the presence of the test compound.
Determine the IC₅₀ value (concentration causing 50% inhibition) by plotting inhibition percentage against log inhibitor concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
For enzyme kinetics, determine the inhibition constant (Kᵢ) and mechanism of action by analyzing Lineweaver-Burk plots at varying substrate and inhibitor concentrations.
γ-Mangostin has demonstrated potent inhibitory activity against aldose reductase, with reported IC₅₀ values in the nanomolar range. In particular, studies have shown that γ-mangostin is a more potent inhibitor than its methoxy derivative α-mangostin, with Kᵢ values of 5.6 nM and 80 nM, respectively [4]. The competitive inhibition pattern observed with γ-mangostin suggests that it binds directly to the enzyme's active site, competing with the substrate. This is further supported by molecular docking studies indicating that γ-mangostin forms critical interactions with active site residues including Phe123, Trp220, Val301, and Gln303 [4].
The following diagram illustrates the molecular interactions between γ-mangostin and aldose reductase, along with the relevant biological context:
Figure 2: Mechanism of γ-Mangostin Inhibition of Aldose Reductase in the Context of Diabetic Complications
Table 3: Troubleshooting Common Experimental Issues
| Problem | Possible Cause | Solution |
|---|---|---|
| Low inhibition at high concentrations | Compound solubility issues | Increase DMSO concentration slightly or use alternative solvents |
| Poor linearity in kinetics | Enzyme instability | Use fresh enzyme aliquots; check storage conditions |
| High variability between replicates | Inconsistent mixing | Standardize mixing procedure; use plate shaker |
| Unusually high binding affinity in docking | Improposed protein preparation | Verify protonation states; re-minimize protein structure |
| Inconsistent docking poses | Insufficient sampling | Increase number of runs; adjust search parameters |
The protocols outlined in this application note provide comprehensive methodologies for evaluating the aldose reductase inhibitory activity of γ-mangostin using integrated in vitro and in silico approaches. The experimental data generated through these standardized procedures demonstrate that γ-mangostin possesses potent inhibitory activity against aldose reductase, with a well-characterized binding mechanism. These findings support the further investigation of γ-mangostin as a promising therapeutic candidate for preventing or delaying the progression of diabetic complications. Future work should focus on in vivo validation and structural optimization to enhance the potency and bioavailability of γ-mangostin-derived inhibitors.
1. Introduction The C-X-C chemokine receptor type 4 (CXCR4) is a G protein-coupled receptor (GPCR) that is significantly overexpressed in many types of cancer, including triple-negative breast cancer (TNBC). Its interaction with the chemokine CXCL12 plays a key role in promoting cancer cell metastasis [1] [2]. Targeting the CXCL12/CXCR4 axis is therefore a promising therapeutic strategy. γ-Mangostin, a natural xanthone from the mangosteen fruit (Garcinia mangostana), has demonstrated antimigratory effects on TNBC cells, and evidence suggests these effects are mediated through interaction with CXCR4 and modulation of reactive oxygen species (ROS) [1] [3]. This document details standardized protocols for evaluating the binding and functional effects of γ-Mangostin on CXCR4.
2. Key Experimental Findings The following table summarizes quantitative data from a 2023 study investigating γ-Mangostin and its analog, α-Mangostin, in MDA-MB-231 TNBC cells [1] [3].
| Assay Parameter | γ-Mangostin | α-Mangostin |
|---|---|---|
| Cytotoxicity (IC₅₀) | 25 μM | 20 μM |
| Migration Assay Concentration | 10 μM | 10 μM |
| Cell Migration Inhibition | Significant suppression within 24 hours | Significant suppression within 24 hours |
| Effect on CXCR4 mRNA | Downregulated | No significant downregulation |
| Effect on ROS | Increased cellular generation | Increased cellular generation |
| In silico Binding Prediction | High affinity for CXCR4 | High affinity for CXCR4 |
3. Detailed Experimental Protocols
3.1. Cell Culture and Compound Preparation
3.2. Protocol 1: Cell Viability Assay (CCK-8) Objective: To determine the cytotoxic profile and half-maximal inhibitory concentration (IC₅₀) of γ-Mangostin.
3.3. Protocol 2: Cell Migration Assay (Wound Healing) Objective: To assess the inhibitory effect of γ-Mangostin on cancer cell migration.
3.4. Protocol 3: Gene Expression Analysis (qRT-PCR) Objective: To evaluate the effect of γ-Mangostin on the mRNA expression of CXCR4 and other migration-associated genes.
3.5. Protocol 4: In Silico Molecular Docking Objective: To predict the binding mode and affinity of γ-Mangostin to the CXCR4 receptor.
The experimental workflow for these protocols is outlined below.
4. Proposed Signaling Pathway and Mechanism of Action Based on experimental data, γ-Mangostin appears to inhibit migration of TNBC cells through a multi-faceted mechanism. The compound is predicted to bind directly to CXCR4 with high affinity, which may disrupt the CXCL12/CXCR4 signaling axis. A key finding is that γ-Mangostin treatment leads to the downregulation of CXCR4 mRNA itself, potentially reducing receptor density on the cell surface. Concurrently, γ-Mangostin induces a sharp increase in intracellular ROS levels. In cancer cells, excessive ROS can surpass a pro-survival threshold and trigger anti-migratory and pro-death signaling pathways. This combination of CXCR4 downregulation and ROS elevation effectively inhibits cancer cell migration [1] [3].
The following diagram illustrates this proposed mechanism.
5. Conclusion These application notes provide a validated framework for investigating γ-Mangostin's interaction with the CXCR4 receptor. The integrated use of computational, molecular, and cellular techniques confirms that γ-Mangostin is a promising natural product lead compound for targeting CXCR4 to inhibit cancer metastasis. Future work should focus on structural optimization of γ-Mangostin and further in vivo validation.
This compound (γ-mangostin) is a major xanthone derivative found in the pericarp of mangosteen (Garcinia mangostana L.) that has demonstrated significant pharmacological potential in recent research. This prenylated xanthone exhibits a wide spectrum of bioactive properties, including anti-inflammatory, antioxidant, anticancer, and neuroprotective activities. The growing interest in this compound as a therapeutic candidate necessitates robust analytical methods for its quantification in biological matrices to support pharmacokinetic studies and drug development programs. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard technique for sensitive and specific quantification of this compound due to its superior selectivity, sensitivity, and capacity for high-throughput analysis.
The analysis of this compound presents several challenges that must be addressed through careful method optimization. As a natural product with structural similarities to other mangosteen xanthones (particularly alpha-mangostin), chromatographic separation is essential to avoid interference during quantification. Additionally, this compound undergoes extensive first-pass metabolism and rapid conjugation in vivo, resulting in low systemic exposure of the parent compound after oral administration. These characteristics demand highly sensitive analytical methods capable of detecting trace concentrations in complex biological matrices. The LC-MS/MS protocols detailed in this document have been optimized to address these challenges, providing researchers with validated methods for reliable quantification of this compound in various experimental contexts.
The LC-MS/MS method for this compound quantification has been rigorously validated according to FDA bioanalytical method validation guidelines to ensure reliability, accuracy, and precision for pharmacokinetic applications [1]. The method exhibits excellent sensitivity with a limit of quantification sufficient for detecting this compound in biological matrices after administration at therapeutic doses. The linear dynamic range covers approximately three orders of magnitude, accommodating the expected concentration ranges in preclinical studies. The method validation data demonstrates that the optimized LC-MS/MS protocol is suitable for application in regulated bioanalytical studies.
Table 1: Validated Method Parameters for this compound Quantification
| Validation Parameter | This compound Performance | Acceptance Criteria |
|---|---|---|
| Linear Range | 0.2-200 µg/mL | R² > 0.999 |
| Limit of Detection (LOD) | 0.06-0.12 µg/mL | Signal-to-noise ≥ 3:1 |
| Limit of Quantification (LOQ) | 0.14-0.37 µg/mL | Signal-to-noise ≥ 10:1 |
| Intra-day Precision (%RSD) | 0.4 ± 0.4% | <15% |
| Inter-day Precision (%RSD) | 0.3 ± 0.3% | <15% |
| Accuracy (% Recovery) | 96.3-100.5% | 85-115% |
| Matrix Effect | Fully characterized | Consistent across lots |
Understanding the pharmacokinetic behavior of this compound is essential for designing appropriate dosing regimens and sampling protocols in preclinical studies. Research has demonstrated significant differences in pharmacokinetic parameters when this compound is administered as a pure compound versus as a component of mangosteen fruit extract [2]. The conjugation metabolism of this compound occurs rapidly after oral administration, resulting in extensive first-pass metabolism. However, when administered as part of a mangosteen extract, the conjugation process is slower, leading to increased exposure to the free, unconjugated compound, which is typically the pharmacologically active form.
Table 2: Pharmacokinetic Parameters of this compound in Rat Models
| Pharmacokinetic Parameter | Pure this compound (IV 2 mg/kg) | Pure this compound (PO 20 mg/kg) | Mangosteen Extract (PO) |
|---|---|---|---|
| Distribution Half-life | 2.40 min | Not determined | Not determined |
| Elimination Half-life | 1.52 h | Not determined | Not determined |
| Absolute Bioavailability | 100% (reference) | Low (<5%) | Enhanced compared to pure compound |
| Conjugation Rate | Not applicable | Rapid | Slower than pure compound |
| Free Compound Exposure | High | Low | Increased compared to pure compound |
Animal models are essential for evaluating the pharmacokinetic profile of this compound and establishing correlations between exposure and pharmacological effects. The following protocol describes a comprehensive approach for conducting pharmacokinetic studies of this compound in rodent models:
Animal Preparation: Utilize Sprague-Dawley rats (male, 200-250 g) or similar appropriate species. House animals under standard conditions with free access to water and food. Prior to dosing, fast animals for 12 hours with continued water access to reduce potential food effects on compound absorption. Anesthetize animals briefly using isoflurane anesthesia for accurate dosing and blood collection catheter implantation if serial sampling is planned.
Dosing Formulations: For pure this compound administration, prepare intravenous formulation using appropriate solvents such as PEG-400, ethanol, and saline (40:10:50 ratio) at a concentration of 0.2 mg/mL to deliver 2 mg/kg dose. For oral administration, prepare this compound in 0.5% carboxymethylcellulose (CMC) suspension at 2 mg/mL to deliver 20 mg/kg dose. For mangosteen extract studies, prepare extract containing this compound (4.5 mg/kg) and alpha-mangostin (20 mg/kg) in 0.5% CMC suspension [2].
Blood Collection: Implement serial blood sampling protocols with time points at 0 (pre-dose), 5, 15, 30 minutes and 1, 2, 4, 8, 12, 24 hours post-dose. Collect blood samples (approximately 0.2-0.3 mL per time point) via jugular vein catheter or retro-orbital plexus into heparinized tubes. Immediately centrifuge blood samples at 4°C, 8000 × g for 10 minutes to separate plasma. Transfer plasma to clean polypropylene tubes and store at -80°C until analysis.
Automated blood sampling systems can be employed as an alternative to manual collection to reduce animal stress and improve data quality [1]. These systems allow for continuous monitoring of drug concentrations in conscious, freely moving animals, minimizing stress-related artifacts in pharmacokinetic profiles. When using microsampling techniques, adjust sample volumes proportionally (typically 15-20 μL per time point) and validate analytical method sensitivity to accommodate smaller sample volumes.
This compound exhibits a multimodal mechanism of action that contributes to its diverse pharmacological effects. In triple-negative breast cancer (MDA-MB-231) models, this compound demonstrates potent antimigratory effects with an IC50 value of 25 μM, significantly suppressing cell migration within 24 hours at a concentration of 10 μM [3]. Gene expression studies revealed that this compound treatment downregulates key migration-associated genes, including Farp, CXCR4, and LPHN2. Additionally, this compound increases cellular ROS generation in cancer cells, potentially contributing to its pro-apoptotic effects.
Molecular docking simulations further indicate that this compound exhibits high-affinity interactions with CXCR4, a chemokine receptor that plays a critical role in cancer metastasis. This interaction potentially disrupts the CXCR4 signaling axis, which is known to maintain reactive oxygen species (ROS) homeostasis and promote cell migration in metastatic triple-negative breast cancer cells [3]. The dual ability of this compound to both modulate gene expression and induce oxidative stress in cancer cells makes it a promising candidate for further development as an anticancer agent.
In neurological applications, this compound demonstrates significant protective effects against glutamate-induced oxidative damage in mouse hippocampal HT22 cells [4]. The compound effectively prevents glutamate-induced apoptosis by reducing production of reactive oxygen species and stimulating expression of heme oxygenase-1 protein. Additionally, this compound significantly reduces intracellular calcium accumulation induced by glutamate exposure, inhibits mitogen-activated protein kinase (MAPK) phosphorylation, and regulates the intrinsic mitochondrial apoptotic pathway.
These neuroprotective mechanisms position this compound as a promising candidate for addressing neurodegenerative conditions where oxidative stress and excitotoxicity play pathogenic roles. The concentration-dependent effects observed in these studies provide guidance for target exposure levels in preclinical efficacy models, helping to bridge pharmacokinetic and pharmacodynamic assessments in development programs.
Figure 1: Signaling Pathways of this compound Therapeutic Mechanisms. The diagram illustrates the multimodal mechanisms through which this compound exerts its anticancer effects in MDA-MB-231 breast cancer cells (red) and neuroprotective effects in HT22 hippocampal cells (green). Key processes include modulation of gene expression, reactive oxygen species (ROS) regulation, and interaction with specific molecular targets.
Sample preparation is a critical step in ensuring accurate quantification of this compound from biological matrices. The following protocol describes an optimized approach for plasma sample processing:
Protein Precipitation: Thaw frozen plasma samples on ice or in a refrigerator at 4°C. Aliquot 50 μL of plasma into clean 1.5 mL polypropylene microcentrifuge tubes. Add internal standard solution (10 μL of docetaxel at 100 ng/mL or appropriate structural analog) to each sample. Vortex mix samples for 30 seconds to ensure thorough mixing. Add 150 μL of cold acetonitrile (pre-chilled to -20°C) to each sample for protein precipitation. Vortex vigorously for 1 minute, then centrifuge at 14,000 × g for 15 minutes at 4°C to pellet precipitated proteins.
Sample Cleanup: Carefully transfer the supernatant fraction (approximately 180 μL) to new clean microcentrifuge tubes. Evaporate the solvent under a gentle stream of nitrogen gas at 40°C until approximately 20-30 μL remains. Reconstitute the residue with 100 μL of mobile phase initial composition (typically acetonitrile:water, 30:70, v/v). Vortex mix for 30 seconds, then centrifuge at 14,000 × g for 10 minutes at 4°C to remove any particulate matter. Transfer the clear supernatant to LC-MS/MS vials with insert for analysis.
Quality control (QC) samples are essential for monitoring assay performance throughout analytical batches. Prepare QC samples at low, medium, and high concentrations (e.g., 0.5, 50, and 150 μg/mL) by spiking blank plasma with appropriate working solutions of this compound. Process QC samples alongside study samples in each analytical batch. The acceptance criteria for QC samples should typically be within ±15% of nominal concentrations, with at least two-thirds of QC samples meeting these criteria.
Chromatographic separation is crucial for resolving this compound from matrix components and isobaric interferences, particularly other xanthones such as alpha-mangostin. The following optimized conditions provide excellent separation efficiency for this compound:
Column Selection: Utilize a reverse-phase C18 column (e.g., 2.1 × 50 mm, 1.8-2.7 μm particle size) maintained at 40°C. The stationary phase should provide sufficient retention and resolution for xanthone compounds while maintaining acceptable back pressure.
Mobile Phase: Employ a binary gradient system consisting of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile. Apply the following gradient program: 0-0.5 min: 30% B; 0.5-3.0 min: linear gradient from 30% to 95% B; 3.0-4.0 min: hold at 95% B; 4.0-4.1 min: return to 30% B; 4.1-5.0 min: re-equilibration at 30% B [1]. The total run time is 5 minutes, providing high-throughput analysis capability.
Flow Rate and Injection: Set the mobile phase flow rate to 0.3 mL/min. Use an injection volume of 5-10 μL, employing partial loop or full loop injection mode based on system configuration. Include a needle wash step with strong wash solvent (e.g., acetonitrile:isopropanol, 50:50, v/v) to minimize carryover between injections.
During method development, several factors require optimization to achieve optimal separation efficiency. The pH of the aqueous mobile phase can be adjusted between 3.5-5.0 using formic acid or ammonium formate buffers to modulate ionization and retention characteristics. Alternative column chemistries such as C8, phenyl-hexyl, or pentafluorophenyl (PFP) phases may be evaluated if inadequate resolution from matrix interferences is observed. The gradient steepness should be optimized to achieve baseline separation of this compound from alpha-mangostin and other xanthones when analyzing mangosteen extracts.
Mass spectrometric detection using multiple reaction monitoring (MRM) provides the specificity and sensitivity required for accurate quantification of this compound in complex biological matrices. The following parameters have been optimized for this compound detection:
Ionization Parameters: Employ electrospray ionization (ESI) in positive ionization mode. Set the ion source temperature to 500°C with nebulizer gas (GS1), turbo gas (GS2), and curtain gas pressures optimized to 50, 60, and 35 psi, respectively. Adjust the ion spray voltage to 5500 V and the collision gas to medium setting. These parameters should be optimized for specific instrument platforms to maximize ion generation and transmission efficiency.
MRM Transitions: Monitor the specific transition of m/z 397.384 → 340.900 for this compound [1]. Use declustering potential (DP) of 100 V, collision energy (CE) of 35 V, and cell exit potential (CXP) of 12 V. These parameters should be optimized for each instrument to maximize sensitivity. For the internal standard docetaxel, monitor the transition m/z 808.379 → 527.200 with appropriate optimized voltages.
To ensure analytical specificity, confirm the absence of significant interference at the retention time of this compound in blank matrix samples from at least six different sources. The chromatographic peak should be symmetrical with a signal-to-noise ratio greater than 10:1 at the lower limit of quantification. For enhanced sensitivity in low-concentration samples, employ scheduled MRM with appropriate retention time windows (typically ± 30 seconds) to increase dwell times and improve data point acquisition across chromatographic peaks.
Figure 2: this compound LC-MS/MS Quantification Workflow. The diagram illustrates the complete analytical procedure from sample preparation through LC separation to MS detection, highlighting critical parameters at each stage for optimal quantification of this compound in plasma samples.
The LC-MS/MS method detailed in this application note provides a robust, sensitive, and specific approach for quantifying this compound in biological matrices. The validated method exhibits excellent linearity across a concentration range of 0.2-200 μg/mL, with precision and accuracy meeting regulatory standards for bioanalytical methods. The short analysis time (5 minutes per sample) enables high-throughput application in pharmacokinetic studies, supporting efficient drug development.
The pharmacokinetic data generated using this method reveals important insights into this compound's disposition characteristics, including rapid distribution (distribution half-life of 2.40 minutes) and elimination (elimination half-life of 1.52 hours) following intravenous administration in rat models. The significantly enhanced exposure observed when this compound is administered as part of a mangosteen extract compared to the pure compound has important implications for formulation strategies in development programs. These application notes and protocols provide researchers with comprehensive guidance for implementing this analytical method in their laboratories, supporting the continued investigation of this compound as a promising therapeutic agent.
Here are detailed methodologies for two key strategies from recent publications.
This method uses a solubilization technique to form a stable complex.
Key Characterization & Results:
This protocol incorporates the cyclodextrin complex into a polymeric film for localized delivery.
Incorporate Complex into Polymer Matrix:
Form Films: Cast the final mixture and allow it to dry into films [2].
Key Results:
The table below summarizes the performance and application of different advanced formulations.
| Strategy | Reported Solubility Increase | Key Advantages | Common Characterization Methods |
|---|---|---|---|
| Cyclodextrin Complexation [1] [2] | 31.74-fold (α-mangostin/γ-CD) [1] | Simple preparation, spontaneous formation, improves stability [1] | FTIR, XRD, NMR, SEM, Phase Solubility Studies [1] [2] |
| Nanocarriers (e.g., Nanoemulsions, Nanomicelles) [3] | >10,000-fold for α-mangostin nanomicelles [3] | High drug loading, potential for targeted delivery, enhances cellular uptake [3] | Dynamic Light Scattering (DLS), Transmission Electron Microscopy (TEM), Drug Release Profile [3] | | Dissolving Microneedles (DMNs) [4] | Enables transdermal delivery bypassing solubility barrier [4] | Painless microchannels in skin, high delivery efficiency, localized or systemic effect [4] | Mechanical Strength Test, Skin Insertion Test, Drug Permeation Study [4] | | Hydrogel Mucoadhesive Films (HMF) [2] | Enables mucosal delivery from complex [2] | Prolonged retention at site of action (e.g., oral mucosa), controlled release [2] | Mucoadhesive Force/Time, Swelling Index, In Vitro Drug Release [2] |
Q1: Why is gamma-mangostin so poorly soluble, and which strategies are most effective? The poor water solubility is primarily due to its highly hydrophobic, prenylated core structure (the three-ring xanthone skeleton with non-polar side chains) [3] [5]. Cyclodextrin complexation is one of the most straightforward and effective methods for significant solubility enhancement in aqueous solutions [1]. For specific applications like transdermal or mucosal delivery, incorporating the compound into nanocarriers, microneedles, or hydrogel films is highly effective [2] [4].
Q2: Are solubility improvements for alpha-mangostin directly applicable to this compound? Yes. Alpha- and this compound are structurally very similar prenylated xanthones, sharing the same core challenges of low aqueous solubility [3]. Therefore, the fundamental formulation strategies discussed here are directly transferable.
Q3: What are the critical steps in forming a stable cyclodextrin complex?
Q4: How can I test the bioavailability and efficacy of the improved formulation? After confirming enhanced solubility in vitro, conduct:
Different extraction methods significantly impact the yield and purity of gamma-mangostin. The table below summarizes the key techniques.
| Extraction Method | Key Solvent/Medium | Reported Advantages & Performance | Key Considerations |
|---|---|---|---|
| Microwave-Assisted Extraction (MAE) [1] [2] | Ethyl Acetate/Ethanol/Water mixtures [2] | High yield of total xanthones (120.68 mg/g dry pericarp); efficient and rapid [1]. | Optimal conditions (e.g., 50°C, 5 min) are crucial to prevent thermal degradation [2]. |
| Ultrasound-Assisted Extraction (UAE) [1] | Ethanol [1] | Effective for α-mangostin (47.82 mg/g); considered gentle and efficient [1]. | Method often optimized for α-mangostin; parameters for γ-mangostin need specific calibration. |
| Sequential Solvent Extraction [3] | Water → Hexane → Acetonitrile [3] | Effective impurity removal; achieved 73% recovery of α-mangostin, indicating high efficiency [3]. | Solvent sequence is critical; acetonitrile is key for final extraction of target xanthones [3]. |
| Supercritical Fluid Extraction (SFE) [4] [5] | Supercritical CO₂ [4] [5] | Green technology with low environmental impact; high purity [4] [5]. | High equipment cost; process parameters (pressure, temperature) can be complex to optimize [4] [5]. |
| Methanol Maceration [6] | Methanol [6] | Standard, well-established method for obtaining crude extracts rich in xanthones [6]. | Uses large solvent volumes; is time-consuming; requires further purification [4]. |
Here are detailed methodologies for two of the most promising techniques based on recent literature.
This method uses a series of solvents of different polarities to remove impurities and isolate xanthones efficiently [3].
This workflow can be visualized as follows:
This approach uses microwaves for rapid, efficient extraction followed by a polarity-based purification step [2].
To accurately measure your extraction success, High-Performance Liquid Chromatography (HPLC) is the standard technique.
The analytical validation process follows this path:
Q1: What is the most critical factor for maximizing this compound yield? The choice of solvent and extraction technique is paramount. Green techniques like MAE and UAE generally provide higher yields and are more efficient than traditional maceration. Using a solvent with appropriate polarity, such as acetonitrile in sequential extraction or ethyl acetate/ethanol in MAE, is critical for effectively dissolving this compound [3] [2].
Q2: Why is my extract yield low even with advanced methods? Low yields can often be traced back to the raw material quality and particle size. Ensure your mangosteen pericarp is thoroughly dried and ground to a fine, consistent powder (<150 μm). This maximizes the surface area for solvent contact. The geographic origin and season of harvest can also influence the initial xanthone content in the pericarp [1] [3].
Q3: How can I improve the purity of this compound in my final extract? A simple sequential extraction protocol is highly effective. By using water and hexane first, you remove a large proportion of water-soluble and highly non-polar impurities (like fats and chlorophyll) before extracting the target xanthones with acetonitrile. This pre-purification step significantly enriches the final extract [3].
The table below summarizes key findings from recent studies on gamma-mangostin in various cell models.
| Cell Line / Model | Reported Effect / Activity | Key Experimental Findings | Citation |
|---|---|---|---|
| MDA-MB-231 (Triple-negative breast cancer) | Inhibits cell migration; Induces ROS | IC₅₀ of 25 μM (CCK-8 assay); 10 μM significantly suppressed cell migration in 24h. | [1] |
| HT22 (Mouse hippocampal neuronal cells) | Neuroprotection against glutamate-induced oxidative stress | Reduced ROS & intracellular Ca²⁺; inhibited MAPK phosphorylation & mitochondrial apoptotic pathway. | [2] [3] |
| V30M Transthyretin (In vitro protein assay) | Inhibits amyloid fibril formation | Bound to thyroxine-binding sites & stabilized tetramer (EC₅₀ 7.0 μM). | [4] |
| Acute Myeloid Leukemia (AML) | Triggers immunogenic cell death (ICD) | Activated cGAS signaling pathway via induction of DNA damage. | [5] |
Since direct stability data is not available, you would need to establish this empirically in your specific system. The following diagram outlines a general workflow to characterize this compound stability in cell culture.
Key Methodological Considerations:
What is the typical solubility profile of this compound? this compound is a yellow powder with very low solubility in water but good solubility in organic solvents like ethanol, methanol, and DMSO [6]. This property is a primary driver for its stability challenges in aqueous cell culture environments.
Are there any formulated versions to improve its stability? Yes, research into nanoformulations is ongoing to address the poor bioavailability and stability of mangostins. While specific commercial formulations for this compound may be limited, studies explore nanoformulations to improve its solubility and stability for therapeutic development [6].
How does its stability compare to alpha-mangostin? The search results do not provide a direct comparison of their stability in cell culture. However, one study on Transthyretin (TTR) showed that This compound had a stronger inhibitory effect (EC₅₀ 7.0 μM) than alpha-mangostin (EC₅₀ 15.0 μM), which was attributed to this compound's additional hydrogen bonds due to its free hydroxyl group [4]. This suggests that structural differences impact their functional potency, which may also influence their stability.
The table below summarizes the primary experimental approach identified for improving the delivery of mangostins, which can be inferred to apply to gamma-mangostin.
| Strategy | Description | Key Experimental Findings | Relevant Compound |
|---|
| Nanoformulation [1] | Incorporation into Reconstituted High-Density Lipoprotein (rHDL) nanoparticles. | - Successfully incorporated α-mangostin into rHDL.
Here are detailed methodologies for the key strategy, which can be adapted for this compound.
This protocol is adapted from research on α-mangostin and represents a potential method for this compound [1].
This protocol is based on a study with α-mangostin and investigates a different, metabolic approach [2].
The following diagrams illustrate the core experimental pathways for the two main strategies described above.
Q1: Why is this compound's plasma concentration low to begin with? The primary reason is its high hydrophobicity. One study notes that the related compound α-mangostin has an XlogP3 value of 6.27, far from the ideal range for good solubility in the aqueous environment of systemic circulation. This leads to poor absorption and inadequate bioavailability [1].
Q2: Which strategy should I prioritize in my experiments? The nanoformulation approach is generally considered more direct and reliable. It physically encapsulates the drug to overcome solubility barriers. The metabolic inhibition strategy is more complex, as it depends on the compound's specific interaction with metabolic enzymes, which may not be potent enough to cause a significant clinical effect.
Q3: I've encapsulated the drug. How do I confirm it worked? Beyond measuring encapsulation efficiency, you can use techniques like steady-state anisotropy. A significant increase in the anisotropy value of the fluorophore (mangostin) when incorporated into rHDL indicates successful immobilization within the nanoparticle, confirming association [1].
The following table addresses common issues and solutions based on general SPE principles and specific research on mangosteen xanthones.
| Problem | Possible Causes | Suggested Solutions |
|---|---|---|
| Low Recovery | Incorrect sorbent selection; Analyte not retained or not eluted. | Verify sorbent type (C18/ODS is common); Check elution solvent strength (e.g., Ethanol showed higher recovery for α-mangostin than methanol) [1]. |
| Low Recovery | Sample breakthrough during loading. | Ensure sample is in a polar solvent (e.g., water) for reversed-phase SPE; Dilute high-ionic-strength samples; Use a sorbent with higher capacity [2] [3]. |
| Irreproducible Results | Inconsistent flow rates; Sample carryover; Variable elution. | Use automated systems for flow control; Collect and analyze fractions from each SPE step to pinpoint loss [3]. |
| Unclean Extracts / Poor Purity | Inadequate wash step; Co-elution of matrix interferences. | Optimize wash solvent to remove impurities without eluting the target analyte; Consider a sequential solvent extraction for pre-cleaning [4] [3]. |
For reliable quantification of this compound alongside other xanthones, the following validated HPLC method can be used. This method employs Solid-Phase Extraction (SPE) for sample clean-up prior to analysis [5].
This protocol outlines a sequential solvent extraction method designed for mangosteen pericarps. While its primary focus is alpha-mangostin, the workflow is highly relevant for isolating this compound and other xanthones by systematically removing impurities [4].
Workflow for Sequential Solvent Extraction
Materials and Methods [4]:
Procedure [4]: The extraction is performed as a sequence, with the solid residue from one step becoming the feed for the next.
To effectively support researchers, you can focus on these core insights:
The table below summarizes several validated methods for extracting and analyzing mangostins, particularly gamma-mangostin.
| Analytical Technique | Compound(s) Analyzed | Key Conditions | Performance & Validation | Reference |
|---|
| HPLC | α-Mangostin, γ-Mangostin, Gartanin | Column: Enduro C-18 (250x4.6 mm) Mobile Phase: Acetonitrile:Water (0.1% Phosphoric acid) (95:5) Flow Rate: 1.0 mL/min Detection: PDA @ 375 nm | Linearity (R): 0.999 for all Recovery: 102.31% for γ-Mangostin Application: Routine analysis of fruit rind extract [1] | | | TLC-Densitometry | α-Mangostin, γ-Mangostin | Stationary Phase: Silica gel GF254 Mobile Phase: Chloroform:Ethyl acetate:Hexane:Formic acid (5:2:3:1) | Linearity: 200-500 µg/spot for γ-Mangostin Precision & Accuracy: Meets criteria Application: Routine analysis, found Ethyl Acetate best for extraction [2] | | | HPTLC | α-Mangostin, γ-Mangostin | Stationary Phase: Silica gel 60 F254 Mobile Phase: Toluene:Ethyl acetate:Formic acid (8:2:0.1, v/v/v) | Validation: Linear, precise, accurate Finding: Acetone was the most effective extraction solvent for propolis [3] | | | HPLC (for Propolis) | α-Mangostin, γ-Mangostin, β-Mangostin, 3-Isomangostin | Column: Hypersil BDS C18 Mobile Phase: Gradient of Methanol–0.2% Formic acid Detection: @ 245 nm | Precision: RSD < 2% Recovery: 99.97% for γ-Mangostin Application: Analysis of stingless bee propolis [4] | |
Here are more detailed steps for the key methods, which you can adapt for your specific samples.
This method is validated for the simultaneous analysis of three major xanthones.
This technique is practical and cost-effective for rapid screening and optimization.
Here are solutions to common problems you might encounter during your analysis.
Q1: My chromatogram shows poor peak separation for gamma- and alpha-mangostin. What should I do?
Q2: I am getting low recovery of this compound during extraction. How can I improve it?
Q3: How can I ensure my analytical method is reliable for quantitative analysis?
To help visualize the complete workflow from sample preparation to analysis, the following diagram outlines the key steps:
| Question | Evidence-Based Answer & Key Parameters |
|---|---|
| What is a safe, non-cytotoxic concentration range for gamma-mangostin? | 0.5 - 2 μg/mL is safe for human gingival fibroblasts and does not affect the cell proliferation rate [1]. In mouse hippocampal HT22 cells, concentrations up to 5 μM showed protective effects without toxicity [2]. |
| How can I improve the solubility of this compound? | This compound has poor water solubility. It is best dissolved in organic solvents like methanol, DMSO, or acetonitrile [1] [3]. For stock solutions, use a high-grade solvent and then dilute in the culture medium. |
| Does this compound protect cells or cause cell death? | It depends on the cell type and context. It protects normal cells like neurons and fibroblasts from oxidative stress-induced death [1] [2]. However, it can induce cytotoxicity and ROS in cancer cells (e.g., MDA-MB-231, IC₅₀: 25 μM), which is a desired therapeutic effect [4]. |
| What is a key mechanism behind this compound's protective effect? | A primary mechanism is the reduction of oxidative stress. It lowers reactive oxygen species (ROS) levels and can stimulate the expression of protective antioxidant proteins like heme oxygenase-1 (HO-1) [2]. |
This typically occurs when the compound is used on sensitive cell lines, such as cancer cells, or due to solvent-related issues.
Inconsistencies can arise from variations in the insult model or the timing of compound application.
The table below summarizes key quantitative findings from recent studies to guide your experimental design.
| Cell Line / Model | Effect / Assay | This compound Concentration | Key Outcome / Result |
|---|---|---|---|
| Human Gingival Fibroblasts (HGFs) | Cell Viability (PrestoBlue) | 0.5 - 2 μg/mL | No effect on proliferation rate [1] |
| HGFs + AGEs | Wound Healing Migration | 0.5 - 1 μg/mL | Restored AGE-induced impairment [1] |
| HGFs + AGEs | Intracellular ROS (DCFDA) | 0.5 - 1 μg/mL | Decreased AGE-induced ROS generation [1] |
| HT22 Neuronal Cells + Glutamate | Cell Viability (EZ-Cytox) | 1, 2, 5 μM | Increased viability from ~50% (Glu) to ~70-90% [2] |
| HT22 Cells + Glutamate | Apoptosis (Annexin V) | 5 μM | Significantly reduced apoptotic cells [2] |
| MDA-MB-231 Cancer Cells | Cytotoxicity (CCK-8), IC₅₀ | 25 μM | 50% inhibition of cell viability [4] |
| MDA-MB-231 Cancer Cells | Migration (Wound Healing) | 10 μM | Significantly suppressed cell migration [4] |
This protocol is adapted from a study on glutamate-induced HT22 cell death [2].
1. Cell Culture and Seeding: - Culture mouse hippocampal HT22 cells in DMEM with 10% FBS and 1% penicillin-streptomycin. - Seed cells in 96-well plates at a density of (1 \times 10^4) cells/well and incubate for 24 hours.
2. Compound Treatment and Glutamate Insult: - Prepare fresh this compound in DMSO and dilute in medium (ensure final DMSO ≤ 0.1%). - Pre-treatment: Replace the medium with serum-free medium containing this compound (e.g., 1, 2, 5 μM). Incubate for 2 hours. - Insult: Add glutamate to a final concentration of 5 mM directly to the wells. Co-incubate for 24 hours.
3. Cell Viability Measurement (EZ-Cytox Assay): - Add 10 μL of EZ-Cytox reagent to each well. - Incubate the plate for 1-4 hours at 37°C. - Measure the absorbance at 450 nm using a microplate reader. - Calculate viability as a percentage of the untreated control cells.
This protocol is based on research using human gingival fibroblasts [1].
1. Creating a Monolayer Wound: - Seed HGFs in a 12-well plate until they reach 80-90% confluence. - Use a sterile 200 μL pipette tip to scratch a straight line across the center of each well. - Gently wash the well with PBS to remove detached cells.
2. Compound Treatment and Imaging: - Add fresh medium containing this compound (e.g., 0.5 and 1 μg/mL). - Capture images of the scratch at 0 hours and 48 hours using a microscope at the same location. - Quantify migration by measuring the cell-free area at different time points using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure.
This compound mitigates cytotoxicity primarily through antioxidant and anti-inflammatory mechanisms. The diagram below illustrates the key signaling pathways involved in its protective effects.
The diagram above shows how this compound counteracts cytotoxicity through two main mechanisms:
The table below summarizes the key characteristics of gamma-mangostin and vildagliptin based on available data.
| Feature | This compound | Vildagliptin |
|---|---|---|
| Origin & Status | Natural product; pre-clinical research compound [1] [2] | Synthetic drug; approved for clinical use [3] [4] |
| DPP-4 Inhibition | Shown via molecular docking; affinity similar to reference drugs [1] | Well-established; covalent binding to catalytic site [4] |
| Primary Evidence | Computational (in silico) molecular docking studies [1] | Extensive in vitro, in vivo, and human clinical trials [3] [5] [6] |
| Mechanistic Clarity | Proposed, based on binding affinity predictions [1] | Detailed and confirmed: increases active GLP-1, glucose-dependent insulin secretion, suppresses glucagon [4] |
| Key Experimental Data | Binding affinity (kcal/mol) from docking simulations [1] | HbA1c reduction, FPG/PPG levels, Mean Amplitude of Glycemic Excursions (MAGE) [6] [7] |
| Reported Efficacy | Predicted activity from in silico models [1] | Significant HbA1c reduction (-0.3% to -1.34%) in clinical studies [3] |
| Safety Profile | Not fully established for clinical use [2] | Established; low hypoglycemia risk, well-tolerated [3] [6] [4] |
For researchers aiming to replicate or build upon these findings, here is a summary of the key experimental approaches from the literature.
Molecular Docking for this compound: The prediction of DPP-4 inhibition by this compound comes from a computational molecular docking study [1].
Clinical Trials for Vildagliptin: The efficacy of vildagliptin is supported by numerous randomized controlled trials (RCTs) and systematic reviews [3] [6].
The following diagram illustrates the shared DPP-4 inhibition pathway of both compounds, highlighting the point at which this compound's action is predicted versus vildagliptin's confirmed action.
The comparison shows a clear distinction between a predicted natural lead compound and an established synthetic drug.
The table below summarizes the key anticancer mechanisms and experimental findings for α-mangostin and γ-mangostin.
| Aspect | α-Mangostin | γ-Mangostin |
|---|---|---|
| Cytotoxicity (IC₅₀ in MDA-MB-231 cells) | 20 μM [1] | 25 μM [1] |
| Cell Migration Inhibition | Significant inhibition at 10 μM [1] | Significant inhibition at 10 μM; also downregulates CXCR4, Farp, and LPHN2 gene expression [1] |
| Induction of Oxidative Stress | Increases cellular ROS levels [1] | Increases cellular ROS levels [1] |
| Key Signaling Pathways Modulated | Induces apoptosis via PI3K/AKT pathway by targeting RXRα/tRXRα; downregulates cyclin D1 [2] | Shown to bind and stabilize transthyretin (TTR), potentially inhibiting amyloidogenesis [3] |
| Molecular Docking Findings | Potential high-affinity interaction with CXCR4 [1] | Potential high-affinity interaction with CXCR4; confirmed binding to TTR via X-ray crystallography [1] [3] |
| Other Relevant Biological Activities | Demonstrates antiplatelet effects (shape change, aggregation inhibition, cytolysis) [4] | Acts as a more potent antiplatelet agent than α-mangostin, inducing shape change and inhibiting aggregation [4] |
For researchers looking to replicate or build upon these findings, here is a summary of the key methodologies used in the cited studies.
The diagram below illustrates a signaling pathway through which α-mangostin exerts pro-apoptotic and anti-metastatic effects, a mechanism supported by multiple studies [5] [6] [2].
| Parameter | Gamma-Mangostin | Alpha-Mangostin |
|---|---|---|
| Cytotoxicity (IC₅₀) | 25 μM [1] [2] | 20 μM [1] [2] |
| Migration Inhibition | Significant suppression at 10 μM [1] [2] | Significant suppression at 10 μM [1] [2] |
| Effect on CXCR4 mRNA | Downregulates expression [1] [2] | No significant downregulation [1] [2] |
| Other Genes Downregulated | Farp, LPHN2 [1] | Not mentioned |
| Cellular ROS | Increases generation [1] [2] | Increases generation [1] [2] |
| Binding to CXCR4 (In silico) | High affinity [1] [2] | High affinity [1] [2] |
The comparative data in the table above was generated using the following key experimental protocols [1]:
The study suggests that while both compounds inhibit cell migration and increase ROS, their mechanisms diverge regarding direct gene regulation. The following diagram synthesizes the experimental findings and proposed mechanisms into a coherent signaling pathway.
The diagram illustrates that high-affinity binding to the CXCR4 protein is a shared feature, but the downstream effects on gene expression are distinct.
The table below summarizes experimental data from a 2020 study that directly compared the activity of mangosteen peel extract (MPE), alpha-mangostin (α-MG), and gamma-mangostin (γ-MG) [1].
| Compound/Extract | Anti-collagenase (IC₅₀) | Anti-elastase (IC₅₀) | Anti-hyaluronidase (IC₅₀) | Anti-tyrosinase (IC₅₀) |
|---|---|---|---|---|
| Mangosteen Peel Extract (MPE) | Not the most potent | 7.40 μg/mL (Most potent) | Not the most potent | Not the most potent |
| Alpha-Mangostin (α-MG) | 9.75 μg/mL (Most potent) | 21.30 μg/mL | 64.47 μg/mL | 92.39 μg/mL |
| This compound (γ-MG) | 21.85 μg/mL | 16.85 μg/mL | 23.85 μg/mL (Most potent) | 50.35 μg/mL (Most potent) |
Note: IC₅₀ (Half Maximal Inhibitory Concentration) is a measure of a substance's effectiveness. A lower IC₅₀ value indicates greater potency. All values are expressed in μg/mL for direct comparison. Data sourced from [1].
Key Implications of the Data
The comparative data in the table above was generated using standardized in vitro (test tube) biochemical assays. Here is a brief overview of the key experimental protocols [1]:
For all assays, a lower IC₅₀ value indicates a more potent inhibitory effect. The experiments were conducted with appropriate controls, and IC₅₀ values were calculated from the dose-response data.
The following diagram illustrates the relationship between oxidative stress, the enzymes targeted in the studies above, and the skin aging process, which underpins the significance of these antioxidant assays.
Beyond anti-aging, research reveals other pathways for this compound's antioxidant effects. A 2021 study demonstrated its neuroprotective capacity in mouse hippocampal (HT22) cells, which is significant for potential applications in neurodegenerative diseases [2].
Future research directions should include:
Irritant